Product packaging for 2-butylsulfanyl-1H-benzimidazole(Cat. No.:CAS No. 75080-11-4)

2-butylsulfanyl-1H-benzimidazole

Cat. No.: B3056898
CAS No.: 75080-11-4
M. Wt: 206.31 g/mol
InChI Key: DPLUNLDZRABSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Butylsulfanyl-1H-benzimidazole is a chemical compound built on the benzimidazole scaffold, a structure renowned in medicinal and agricultural chemistry for its versatile bioactive properties . This specific derivative, featuring a butylsulfanyl substitution at the 2-position, is supplied as a high-purity intermediate for research and development purposes. It is strictly intended for laboratory use and is not for diagnostic or therapeutic applications. The benzimidazole core is a privileged structure in the design of pharmaceutical agents. Analogous compounds with sulfur-containing side chains are frequently investigated for their biological activities, which can include antimicrobial, antifungal, and antiparasitic effects . The butylsulfanyl group may influence the molecule's lipophilicity, potentially enhancing its ability to penetrate cell membranes and thereby modulating its biological efficacy and pharmacokinetic properties . In the field of agrochemical research, benzimidazole derivatives are widely explored as lead compounds for the development of fungicides and pesticides to protect crops from fungal diseases . Furthermore, in chemical research, this compound serves as a valuable building block for the synthesis of more complex molecules. It can be utilized in structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets . The product is characterized as a stable solid under standard ambient conditions and should be stored in a tightly closed, dry, and ventilated place .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2S B3056898 2-butylsulfanyl-1H-benzimidazole CAS No. 75080-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butylsulfanyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-2-3-8-14-11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3,8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLUNLDZRABSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307522
Record name 2-butylsulfanyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75080-11-4
Record name NSC191914
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191914
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-butylsulfanyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-butylsulfanyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 2-butylsulfanyl-1H-benzimidazole, a key intermediate in the development of various pharmaceutical compounds. The document outlines the core chemical reactions, presents quantitative data for process optimization, and offers detailed experimental protocols.

Core Synthesis Pathways

The most prevalent and well-documented method for the synthesis of this compound involves a two-step process. The first step is the formation of the benzimidazole-2-thione core, followed by an S-alkylation reaction to introduce the butylsulfanyl group.

Step 1: Synthesis of the Precursor: 1H-Benzimidazole-2(3H)-thione

The foundational precursor, 1H-benzimidazole-2(3H)-thione (also known as 2-mercaptobenzimidazole), is typically synthesized via the condensation of o-phenylenediamine with a carbon disulfide source. This reaction establishes the core benzimidazole heterocyclic system.

Common reagents for this cyclization include carbon disulfide or potassium ethyl xanthate.[1][2][3] The reaction of o-phenylenediamine with carbon disulfide is a widely used method for preparing 2-mercaptobenzimidazole.[1]

Step 2: S-Alkylation to Yield this compound

The second and final step is the S-alkylation of the 1H-benzimidazole-2(3H)-thione intermediate. This nucleophilic substitution reaction involves the reaction of the thiol group with a butyl halide, most commonly 1-bromobutane, in the presence of a base.[4][5][6] The base deprotonates the thiol, forming a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the butyl halide to form the final product.

The following diagram illustrates this primary synthesis pathway:

Synthesis of this compound cluster_0 Step 1: Formation of Benzimidazole-2-thione cluster_1 Step 2: S-Alkylation o-phenylenediamine o-phenylenediamine Benzimidazole-2-thione 1H-Benzimidazole-2(3H)-thione o-phenylenediamine->Benzimidazole-2-thione + CS2 Carbon Disulfide (CS2) CS2->Benzimidazole-2-thione + Final_Product This compound Benzimidazole-2-thione->Final_Product + 1-bromobutane 1-bromobutane 1-bromobutane->Final_Product + Base Base Base->Final_Product +

Caption: Primary two-step synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the S-alkylation step for the synthesis of this compound.

ParameterValueReference
Starting Material1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone[5]
Reagent1-bromobutane[5]
SolventAcetone[5]
BaseTriethylamine[5]
Reaction Time28 hours[5]
TemperatureRoom Temperature[5]
Yield52%[5]
Melting Point134-135 °C[7]

Experimental Protocols

This section provides detailed experimental methodologies for the key reactions in the synthesis of this compound.

Protocol 1: Synthesis of 1H-Benzimidazole-2(3H)-thione

This protocol is adapted from established procedures for the synthesis of 2-mercaptobenzimidazole.[2]

Materials:

  • o-phenylenediamine

  • Potassium ethyl xanthate

  • 95% Ethanol

  • Water

  • Acetic acid

  • Activated charcoal (Norit)

Procedure:

  • In a 1-liter flask, combine 0.3 moles of o-phenylenediamine, 0.33 moles of potassium ethyl xanthate, 300 ml of 95% ethanol, and 45 ml of water.

  • Heat the mixture under reflux for 3 hours.

  • Cautiously add 12 g of Norit to the mixture and continue to heat at reflux for an additional 10 minutes.

  • Filter the hot mixture to remove the Norit.

  • Heat the filtrate to 60-70 °C and add 300 ml of warm tap water (60-70 °C).

  • With good stirring, add a solution of 25 ml of acetic acid in 50 ml of water.

  • The product will precipitate as glistening white crystals.

  • Cool the mixture in a refrigerator for 3 hours to complete crystallization.

  • Collect the product by filtration on a Büchner funnel and dry overnight at 40 °C.

The following diagram outlines the experimental workflow for this protocol:

Experimental Workflow for Benzimidazole-2-thione Synthesis Start Start Combine_Reagents Combine o-phenylenediamine, potassium ethyl xanthate, ethanol, and water Start->Combine_Reagents Reflux_1 Reflux for 3 hours Combine_Reagents->Reflux_1 Add_Norit Add Norit and reflux for 10 minutes Reflux_1->Add_Norit Filter_Hot Filter hot mixture Add_Norit->Filter_Hot Heat_and_Dilute Heat filtrate and add warm water Filter_Hot->Heat_and_Dilute Precipitate Add acetic acid solution to precipitate product Heat_and_Dilute->Precipitate Crystallize Cool for 3 hours to complete crystallization Precipitate->Crystallize Filter_and_Dry Filter and dry the product Crystallize->Filter_and_Dry End End Filter_and_Dry->End

Caption: Experimental workflow for the synthesis of 1H-Benzimidazole-2(3H)-thione.

Protocol 2: Synthesis of 2-(Butylthio)-1H-benzo[d]imidazole

This protocol is based on the S-alkylation of a 2-mercaptobenzimidazole derivative.[5]

Materials:

  • 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone

  • 1-bromobutane

  • Acetone

  • Triethylamine

  • Water

  • Ethanol (for crystallization)

Procedure:

  • Prepare a solution of 0.005 mol of 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone in 40 ml of acetone containing 0.01 mol of triethylamine.

  • To a separate stirred solution of 0.005 mol of 1-bromobutane in 10 ml of acetone, add the solution from step 1.

  • Stir the reaction mixture for 28 hours at room temperature.

  • Evaporate the solvent under vacuum.

  • Add water to the resulting precipitate and filter off the solid product.

  • Crystallize the crude product from ethanol to obtain pure 2-(butylthio)-1H-benzo[d]imidazole.

The logical relationship of the reactants and conditions for this protocol is depicted below:

Logical Relationship for S-Alkylation cluster_reactants Reactants cluster_conditions Conditions Mercapto_Derivative 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone Product 2-(butylthio)-1H-benzo[d]imidazole Mercapto_Derivative->Product Butyl_Bromide 1-bromobutane Butyl_Bromide->Product Solvent Acetone Solvent->Product Base Triethylamine Base->Product Reaction_Conditions Room Temperature 28 hours Reaction_Conditions->Product

References

An In-depth Technical Guide to the Chemical Properties and Biological Activities of 2-Butylsulfanyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of 2-butylsulfanyl-1H-benzimidazole. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be reliably inferred from its chemical structure and data from closely related analogs, such as 2-(butylthio)-1H-benzo[d]imidazole.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Predicted/Calculated)2-(Butylthio)-1H-benzo[d]imidazole (Experimental)2-Butyl-1H-benzimidazole (Experimental)
Molecular Formula C₁₁H₁₄N₂SC₁₁H₁₄N₂SC₁₁H₁₄N₂
Molecular Weight 206.31 g/mol 206.31 g/mol 174.24 g/mol [1]
Melting Point Not available134-135 °C149-151 °C[1]
Boiling Point Not availableNot available358.3 °C at 760 mmHg[1]
pKa Not availableNot availableNot available
Solubility Predicted to be soluble in organic solvents like ethanol and DMSO; sparingly soluble in water.Not availableWater: >26.1 µg/mL[1]
Appearance Predicted to be a solid at room temperature.SolidSolid[1]

Synthesis of this compound

The primary synthetic route to this compound is through the S-alkylation of 2-mercapto-1H-benzimidazole with a suitable butyl halide, such as 1-bromobutane.

Experimental Protocol: S-alkylation of 2-Mercapto-1H-benzimidazole

This protocol is adapted from established procedures for the S-alkylation of 2-mercaptobenzimidazole derivatives.

Materials:

  • 2-Mercapto-1H-benzimidazole

  • 1-Bromobutane

  • Acetone

  • Triethylamine

  • Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone (as a representative starting material which readily deacetylates in situ) in acetone.

  • Add triethylamine to the solution to act as a base.

  • To the stirred solution, add 1-bromobutane dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for approximately 28 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • To the resulting precipitate, add water and filter the solid product.

  • Recrystallize the crude product from ethanol to yield pure 2-(butylthio)-1H-benzo[d]imidazole.

Expected Outcome:

This procedure is expected to yield this compound as a solid product. The purity can be assessed by melting point determination and spectroscopic methods.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques. The following are predicted spectral data based on the closely related analog, 2-(butylthio)-1H-benzo[d]imidazole.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H-NMR (in DMSO-d₆)δ (ppm): 12.50 (s, 1H, NH), 7.50 (m, 2H, Ar-H), 7.06 (m, 2H, Ar-H), 3.23 (t, 2H, S-CH₂), 1.63 (quint, 2H, CH₂), 1.37 (sextet, 2H, CH₂), 0.85 (t, 3H, CH₃)
¹³C-NMR (in DMSO-d₆)δ (ppm): 149.3 (C=N), 120.4 (Ar-C), 30.4 (S-CH₂), 29.9 (CH₂), 20.3 (CH₂), 12.5 (CH₃)
IR (KBr, cm⁻¹)ν: 3400 (N-H), 3047 (C-H aromatic), 2955 (C-H aliphatic), 1671 (C=N), 1498, 1465, 1432 (CH₂)

Biological Activities and Signaling Pathways

Benzimidazole derivatives, particularly those with alkylthio substitutions at the 2-position, are known to possess significant biological activities, most notably as anthelmintic and antimicrobial agents.

Anthelmintic Activity

The primary mechanism of action of benzimidazole anthelmintics is the disruption of microtubule polymerization in parasitic helminths.

Signaling Pathway: Inhibition of Microtubule Formation

G Benzimidazole_Derivative 2-Butylsulfanyl- 1H-benzimidazole Beta_Tubulin Parasite β-Tubulin Benzimidazole_Derivative->Beta_Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Beta_Tubulin->Microtubule_Polymerization Inhibits Cytoskeleton_Disruption Cytoskeleton Disruption Microtubule_Polymerization->Cytoskeleton_Disruption Cellular_Processes Impaired Cellular Processes (e.g., cell division, nutrient absorption) Cytoskeleton_Disruption->Cellular_Processes Parasite_Death Parasite Death Cellular_Processes->Parasite_Death

Caption: Anthelmintic mechanism of 2-alkylthio-benzimidazoles.

This binding is selective for parasite β-tubulin over the host's, which accounts for the selective toxicity of these compounds. The disruption of the microtubule network leads to the impairment of essential cellular functions such as cell division and nutrient uptake, ultimately resulting in the death of the parasite.[2][3][4]

Antimicrobial Activity

Certain benzimidazole derivatives have demonstrated antibacterial activity by targeting DNA gyrase, an essential enzyme in bacterial DNA replication.

Signaling Pathway: Inhibition of DNA Gyrase

G Benzimidazole_Derivative 2-Butylsulfanyl- 1H-benzimidazole DNA_Gyrase Bacterial DNA Gyrase (Subunit B) Benzimidazole_Derivative->DNA_Gyrase Inhibits DNA_Supercoiling DNA Supercoiling & Replication DNA_Gyrase->DNA_Supercoiling Prevents DNA_Synthesis_Disruption Disruption of DNA Synthesis DNA_Supercoiling->DNA_Synthesis_Disruption Bacterial_Cell_Death Bacterial Cell Death DNA_Synthesis_Disruption->Bacterial_Cell_Death

Caption: Antibacterial mechanism of certain benzimidazoles.

By inhibiting the B subunit of DNA gyrase, these compounds prevent the proper supercoiling and replication of bacterial DNA. This disruption of DNA synthesis ultimately leads to bacterial cell death.

Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound.

Workflow: Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 2-Mercapto- 1H-benzimidazole Reaction S-alkylation with 1-Bromobutane Start->Reaction Purification Purification (Recrystallization) Reaction->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization Product 2-Butylsulfanyl- 1H-benzimidazole Characterization->Product Anthelmintic_Assay Anthelmintic Assay (e.g., against nematodes) Product->Anthelmintic_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., against bacteria) Product->Antimicrobial_Assay Data_Analysis Data Analysis (IC50, MIC) Anthelmintic_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis

Caption: Workflow for synthesis and biological testing.

This guide provides a foundational understanding of this compound for researchers and drug development professionals. Further experimental validation is necessary to confirm the predicted properties and fully elucidate the biological activity of this compound.

References

Spectral Analysis of 2-Butylsulfanyl-1H-Benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of 2-butylsulfanyl-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. Benzimidazole derivatives are known to possess a wide range of biological activities, and a thorough understanding of their structural and electronic characteristics is crucial for the development of new therapeutic agents.[1][2][3] This document outlines the expected spectral data based on the analysis of structurally related compounds, details the experimental protocols for its synthesis and characterization, and visualizes key processes related to its preparation and potential mechanism of action.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are derived from experimental data of structurally analogous compounds, including 2-alkylthio- and 2-benzylthio-benzimidazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5 - 12.5br s1HN-H (benzimidazole)
~7.20 - 7.60m4HAr-H (benzimidazole)
~3.25t2HS-CH₂-
~1.75sextet2H-CH₂-CH₂-CH₃
~1.50sextet2H-CH₂-CH₃
~0.95t3H-CH₃

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~151.5C2 (N-C-S)
~139.0C3a/C7a
~122.0C4/C7
~115.0C5/C6
~31.0S-CH₂-
~30.5-CH₂-CH₂-CH₃
~22.0-CH₂-CH₃
~13.5-CH₃

Table 3: Predicted FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2960, 2870Medium-StrongAliphatic C-H stretch
~1620MediumC=N stretch
~1440StrongAromatic C=C stretch
~1270MediumC-N stretch
~740StrongAromatic C-H bend (ortho-disubstituted)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
206High[M]⁺ (Molecular Ion)
149Medium[M - C₄H₉]⁺
133Medium[M - SC₄H₉]⁺
118LowBenzimidazole fragment
91Low[C₆H₅N]⁺

Experimental Protocols

The following protocols describe the synthesis and spectral analysis of this compound.

Synthesis of this compound

This procedure is adapted from the synthesis of similar 2-alkylthio-benzimidazole derivatives.

Materials:

  • 2-Mercaptobenzimidazole

  • 1-Bromobutane

  • Potassium Carbonate (anhydrous)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 2-mercaptobenzimidazole (1.0 g, 6.66 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask.

  • Add anhydrous potassium carbonate (1.1 g, 7.99 mmol) to the solution.

  • Add 1-bromobutane (0.91 mL, 7.99 mmol) dropwise to the stirred suspension.

  • Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate/hexane (3:7) eluent.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Spectral Analysis

Instrumentation:

  • NMR: Bruker Avance 400 MHz spectrometer.

  • FT-IR: PerkinElmer Spectrum Two FT-IR spectrometer.

  • Mass Spectrometry: Agilent 7890B GC coupled to a 5977A MSD.

  • UV-Vis: Shimadzu UV-2600 UV-Vis spectrophotometer.

Methodologies:

  • ¹H and ¹³C NMR: Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Spectra are recorded at room temperature.

  • FT-IR: The solid sample is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry: The sample is introduced into the gas chromatograph and ionized by electron impact (70 eV). The mass spectrum is recorded over a mass range of m/z 50-500.

  • UV-Vis Spectroscopy: A dilute solution of the compound in ethanol is prepared. The absorbance spectrum is recorded in the range of 200-400 nm using a quartz cuvette.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

G Reactant1 2-Mercaptobenzimidazole Reaction S-Alkylation (Reflux) Reactant1->Reaction Reactant2 1-Bromobutane Reactant2->Reaction Base K₂CO₃ Base->Reaction Base Solvent Ethanol Solvent->Reaction Solvent Product This compound Reaction->Product G Benzimidazole 2-Butylsulfanyl- 1H-benzimidazole Tubulin β-Tubulin Subunit Benzimidazole->Tubulin Binds to Polymerization Microtubule Polymerization Benzimidazole->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Cytoskeleton Cytoskeletal Integrity Microtubules->Cytoskeleton CellFunction Impaired Cell Division, Motility, and Transport Cytoskeleton->CellFunction Disruption leads to

References

In-Vitro Profile of 2-Butylsulfanyl-1H-benzimidazole and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro studies relevant to 2-butylsulfanyl-1H-benzimidazole and its structurally related analogs. While specific research on the named compound is limited in publicly available literature, this document synthesizes data from studies on closely related 2-alkylthio-1H-benzimidazole derivatives to provide a predictive framework for its potential biological activities and the experimental approaches for its evaluation.

Synthesis and Characterization

The synthesis of this compound typically proceeds through the S-alkylation of 2-mercapto-1H-benzimidazole. This common and versatile method allows for the introduction of various alkyl and aryl substituents at the 2-thio position.

A general synthetic protocol involves the reaction of 2-mercaptobenzimidazole with an appropriate alkylating agent, such as an alkyl halide (e.g., 1-bromobutane), in the presence of a base. The reaction progress can be monitored by thin-layer chromatography. The final product is then purified using techniques like column chromatography. Characterization of the synthesized compound is typically achieved through spectroscopic methods including FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm its molecular structure.[1]

General Synthesis Workflow

Synthesis of this compound reagent1 2-Mercapto-1H-benzimidazole intermediate Reaction Mixture reagent1->intermediate reagent2 1-Bromobutane reagent2->intermediate conditions Base (e.g., NaOH, K2CO3) Solvent (e.g., Ethanol, DMF) conditions->intermediate purification Purification (Column Chromatography) intermediate->purification product This compound characterization Characterization (FT-IR, NMR, MS) product->characterization purification->product In-Vitro Screening Workflow cluster_synthesis Synthesis & Characterization cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification synthesis->purification characterization Structural Confirmation (NMR, MS, etc.) purification->characterization antimicrobial Antimicrobial Assays (Agar Diffusion, MIC) characterization->antimicrobial antiprotozoal Antiprotozoal Assays characterization->antiprotozoal cytotoxicity Cytotoxicity Assays (MTT, etc.) characterization->cytotoxicity mic_determination MIC/MBC Determination antimicrobial->mic_determination ic50_calculation IC50 Calculation cytotoxicity->ic50_calculation sar_analysis Structure-Activity Relationship (SAR) mic_determination->sar_analysis ic50_calculation->sar_analysis Hypothetical Mechanism of Action compound This compound target β-Tubulin compound->target process1 Inhibition of Tubulin Polymerization target->process1 process2 Disruption of Microtubule Network process1->process2 outcome1 Cell Cycle Arrest process2->outcome1 outcome2 Apoptosis process2->outcome2

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-butylsulfanyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the putative mechanisms of action of 2-butylsulfanyl-1H-benzimidazole. Based on the well-established biological activities of the benzimidazole scaffold, particularly 2-substituted derivatives, this document explores its potential roles as an anthelmintic, anticancer, and proton pump-inhibiting agent. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates its likely mechanisms from structurally related compounds. Detailed experimental protocols for key assays, quantitative data from analogous compounds, and diagrammatic representations of relevant signaling pathways and workflows are presented to facilitate further research and drug development efforts.

Introduction

Benzimidazoles are a class of heterocyclic aromatic organic compounds consisting of a fused benzene and imidazole ring. This scaffold is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anthelmintic, antiviral, anticancer, and antiulcer properties. The specific biological effects of benzimidazole derivatives are largely determined by the nature and position of their substituents.

This guide focuses on the probable mechanisms of action of this compound, a 2-substituted benzimidazole with a thioether linkage. The presence of the butylsulfanyl group at the 2-position influences the compound's lipophilicity and potential interactions with biological targets. Based on extensive research into the benzimidazole class, three primary mechanisms of action are proposed for this compound:

  • Anthelmintic Activity: Inhibition of parasitic tubulin polymerization.

  • Anticancer Activity: Disruption of microtubule dynamics, induction of apoptosis, and modulation of key signaling pathways.

  • Proton Pump Inhibition: Irreversible inhibition of the gastric H+/K+-ATPase.

This document will delve into each of these potential mechanisms, presenting available quantitative data for analogous compounds, detailed experimental methodologies, and visual representations of the underlying biological processes.

Data Presentation: Biological Activities of Benzimidazole Derivatives

Table 1: Anthelmintic Activity of Benzimidazole Derivatives

CompoundParasite SpeciesAssayIC50 / EfficacyReference
AlbendazoleTrichinella spiralisIn vitro larvicidal assayEfficacy: >90% at 10 µg/mL[1]
FenbendazoleHaemonchus contortusLarval development assayIC50: 0.04 µg/mL[2]
MebendazoleTrichuris murisL1 motility inhibitionIC50: < 10 µM[3]
BZ6 (a 2-phenylbenzimidazole)Heligmosomoides polygyrusAdult motility inhibitionIC50: 5.3 µM[3]
BZ12 (a 2-phenylbenzimidazole)Trichuris murisAdult motility inhibitionIC50: 8.1 µM[3]

Table 2: Anticancer Activity of Benzimidazole Derivatives

CompoundCancer Cell LineAssayIC50Reference
MebendazolePancreatic Cancer (AsPC-1)MTT Assay0.29 µM[2]
FlubendazolePancreatic Cancer (BxPC-3)MTT Assay0.05 µM[2]
DHW-221Non-Small Cell Lung Cancer (A549)MTT AssayNot Specified[4][5]
Compound 4wLung Cancer (A549)MTT Assay1.55 ± 0.18 μM[6]
Compound 2aBreast Cancer (MDA-MB-231)MTT Assay165.02 µM[7]
Compound 4fLeukemia (various)GI50< 10 nM[8]

Table 3: Proton Pump Inhibitory Activity of Benzimidazole Derivatives

CompoundSourceAssayIC50Reference
OmeprazolePig gastric mucosaH+/K+-ATPase inhibition4.0 µM (approx.)[9]
LansoprazolePig gastric mucosaH+/K+-ATPase inhibitionNot Specified[10]
YJA20379-5Pig gastric mucosaH+/K+-ATPase inhibition43 µM (pH 6.4), 31 µM (pH 7.4)

Core Mechanisms of Action and Experimental Protocols

This section details the three primary putative mechanisms of action for this compound, supported by detailed experimental protocols for their investigation.

Anthelmintic Activity: Tubulin Polymerization Inhibition

The most well-established mechanism of action for benzimidazole anthelmintics is their binding to the β-tubulin subunit of parasitic microtubules. This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular functions in the parasite, including cell division, motility, and nutrient absorption. The disruption of microtubule formation leads to the parasite's death.

G cluster_0 Parasite Cell tubulin_dimer αβ-Tubulin Dimers microtubule Microtubules (Essential for cell structure, motility, and division) tubulin_dimer->microtubule Polymerization bound_tubulin Benzimidazole-β-Tubulin Complex microtubule->tubulin_dimer Depolymerization bzim This compound bzim->tubulin_dimer Binds to β-tubulin bound_tubulin->microtubule Inhibition of Polymerization

Caption: Benzimidazole binding to β-tubulin inhibits microtubule polymerization.

This assay measures the effect of a compound on the polymerization of purified tubulin, which can be monitored by an increase in fluorescence of a reporter dye.

  • Reagent Preparation:

    • Tubulin Polymerization Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

    • GTP solution: 10 mM in Tubulin Polymerization Buffer.

    • Fluorescent Reporter (e.g., DAPI) solution.

    • Purified tubulin (e.g., porcine brain tubulin) at a concentration of 2-4 mg/mL.

    • Test Compound (this compound) stock solution in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., Nocodazole) and a negative control (DMSO vehicle).

    • Add the tubulin, GTP, and fluorescent reporter to each well.

    • Incubate the plate at 37°C in a fluorescence plate reader.

    • Measure the fluorescence intensity every minute for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • The rate of polymerization is determined from the slope of the linear portion of the curve.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Anticancer Activity

The anticancer properties of benzimidazole derivatives are multifaceted, involving several mechanisms that lead to the inhibition of cancer cell growth and induction of cell death.

Similar to their anthelmintic action, benzimidazoles can disrupt the microtubule network in cancer cells, leading to mitotic arrest and apoptosis.

G start Cancer Cell Culture treatment Treat with This compound start->treatment mtt MTT Assay (Cell Viability) treatment->mtt facs Flow Cytometry (Cell Cycle & Apoptosis) treatment->facs western Western Blot (Protein Expression) treatment->western results Data Analysis (IC50, Cell Cycle Arrest, Apoptosis Induction, Pathway Modulation) mtt->results facs->results western->results

Caption: Workflow for evaluating the anticancer effects of a test compound.

Benzimidazole derivatives have been shown to inhibit key signaling pathways that are often hyperactivated in cancer, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[4][5] Inhibition of these pathways leads to decreased cell proliferation, survival, and angiogenesis.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation proliferation Cell Proliferation, Survival, Angiogenesis mTOR->proliferation Promotes bzim This compound bzim->PI3K Inhibition bzim->mTOR Inhibition

Caption: Benzimidazoles can dually inhibit PI3K and mTOR signaling pathways.

G GF Growth Factors Ras Ras GF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK transcription Gene Transcription (Proliferation, Differentiation) ERK->transcription bzim This compound bzim->MEK Inhibition

Caption: Benzimidazoles can inhibit the MAPK/ERK pathway, often by targeting MEK.

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound.

    • Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals form.

  • Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound for a specified time.

    • Harvest the cells by trypsinization and wash with PBS.

  • Fixation:

    • Fix the cells in ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

    • Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

  • Data Analysis:

    • Generate a histogram of cell count versus fluorescence intensity.

    • Quantify the percentage of cells in each phase of the cell cycle.

Proton Pump Inhibition

Certain benzimidazole derivatives are potent inhibitors of the gastric H+/K+-ATPase, also known as the proton pump. This enzyme is responsible for the final step in gastric acid secretion. These compounds are prodrugs that are activated in the acidic environment of the stomach's parietal cells. The activated form then covalently binds to cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition.

G cluster_0 Parietal Cell bzim This compound (Prodrug) activated_bzim Activated Sulfenamide Derivative bzim->activated_bzim Acid-catalyzed activation hk_atpase H+/K+-ATPase (Proton Pump) activated_bzim->hk_atpase Covalent binding to Cysteine residues inhibited_atpase Inhibited H+/K+-ATPase acid_secretion Gastric Acid Secretion inhibited_atpase->acid_secretion Inhibition

Caption: Acid-catalyzed activation and irreversible inhibition of H+/K+-ATPase.

This assay measures the activity of the H+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

  • Preparation of H+/K+-ATPase Vesicles:

    • Isolate gastric microsomal vesicles rich in H+/K+-ATPase from a suitable source (e.g., porcine or rabbit gastric mucosa).

  • Assay Reaction:

    • In a reaction mixture, combine the H+/K+-ATPase vesicles with a buffer solution (e.g., Tris-HCl) containing MgCl2 and KCl.

    • Add the test compound (this compound) at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stopping the Reaction and Phosphate Detection:

    • Stop the reaction by adding an ice-cold solution of trichloroacetic acid.

    • Measure the amount of inorganic phosphate released using a colorimetric method (e.g., the Fiske-Subbarow method).

  • Data Analysis:

    • Calculate the percentage of H+/K+-ATPase inhibition for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the compound that inhibits the enzyme activity by 50%.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking in the scientific literature, its chemical structure strongly suggests that it is likely to exhibit biological activities characteristic of the benzimidazole class. The three primary putative mechanisms—anthelmintic, anticancer, and proton pump inhibition—are all well-documented for structurally similar compounds. The thioether linkage at the 2-position is a common feature in various biologically active benzimidazoles, and the butyl group will confer a degree of lipophilicity that can influence its absorption, distribution, and interaction with its molecular targets.

The experimental protocols and representative data provided in this guide offer a solid foundation for the future investigation of this compound. Further research, including in vitro and in vivo studies, is necessary to elucidate its precise mechanisms of action, determine its potency and selectivity, and evaluate its therapeutic potential. The signaling pathways and experimental workflows diagrammed herein provide a roadmap for such investigations. It is anticipated that this compound will primarily function as a microtubule-destabilizing agent, with potential applications in both infectious diseases and oncology, and may also possess proton pump inhibitory properties.

References

An In-depth Technical Guide to 2-Butylsulfanyl-1H-benzimidazole: Discovery, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-butylsulfanyl-1H-benzimidazole, a heterocyclic compound belonging to the well-established benzimidazole class of molecules. While the specific historical details of its initial discovery are not extensively documented in publicly available literature, its synthesis and biological properties are rooted in the broader exploration of benzimidazole derivatives for therapeutic applications. This document details the established synthetic route, collates available, albeit limited, biological activity data, and outlines the general mechanistic pathways associated with the benzimidazole scaffold. The information is presented to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction: The Benzimidazole Scaffold

The benzimidazole ring system, formed by the fusion of a benzene and an imidazole ring, is a prominent pharmacophore in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a variety of biological targets, leading to a wide spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have been successfully developed into drugs with diverse therapeutic applications, including anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), and anticancer agents.[3][4] The 2-substituted benzimidazoles, in particular, have been a major focus of research, with modifications at this position significantly influencing the biological activity of the resulting compounds.[2]

The introduction of an alkylthio group at the 2-position of the benzimidazole ring has been a strategy employed to modulate the physicochemical and biological properties of these compounds. This has led to the synthesis and investigation of a range of 2-alkylthio-benzimidazoles for various therapeutic purposes.

Discovery and History

The specific discovery of this compound is not marked by a singular, well-documented event in the scientific literature. Its emergence is more of an evolutionary step within the broader and ongoing research into the structure-activity relationships of benzimidazole derivatives. The synthesis of 2-alkylthio-benzimidazoles is a logical extension of the exploration of this chemical space, driven by the known biological activities of the benzimidazole core. Patents from the latter half of the 20th century describe the preparation and application of various 2-alkylthio-benzimidazoles as anthelmintic agents, indicating that the potential of this class of compounds, including the butyl-substituted analogue, has been recognized for some time.[5]

Synthesis of this compound

The most common and well-established method for the synthesis of this compound involves the S-alkylation of a benzimidazole-2-thione precursor. This two-step process is efficient and allows for the introduction of various alkylthio substituents.

General Synthetic Pathway

The synthesis commences with the cyclization of o-phenylenediamine with carbon disulfide to form 1H-benzimidazole-2(3H)-thione. This intermediate is then reacted with an appropriate alkylating agent, in this case, a butyl halide, in the presence of a base to yield the final product.

Synthesis_Pathway o-phenylenediamine o-phenylenediamine 1H-benzimidazole-2(3H)-thione 1H-benzimidazole-2(3H)-thione o-phenylenediamine->1H-benzimidazole-2(3H)-thione Cyclization CS2 CS2 CS2->1H-benzimidazole-2(3H)-thione This compound This compound 1H-benzimidazole-2(3H)-thione->this compound S-alkylation 1-bromobutane 1-bromobutane 1-bromobutane->this compound Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->this compound

General synthetic pathway for this compound.
Detailed Experimental Protocol

The following protocol is adapted from the work of El Ashry et al. (2015):

Synthesis of 2-(Butylthio)-1H-benzo[d]imidazole

To a stirred solution of 1-bromobutane (0.54 mL, 0.005 mol) in 10 mL of acetone is added a solution of 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone (0.96 g, 0.005 mol) in 40 mL of acetone containing triethylamine (1.4 mL, 0.01 mol). The reaction mixture is stirred for 28 hours at room temperature. After completion of the reaction (monitored by TLC), the solvent is evaporated under vacuum. Water is added to the resulting precipitate, which is then filtered off. The crude product is crystallized from ethanol to yield 2-(butylthio)-1H-benzo[d]imidazole.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₄N₂S-
Molecular Weight206.31 g/mol -
Melting Point135 °CEl Ashry et al., 2015
¹H-NMR (DMSO-d₆, δ ppm) El Ashry et al., 2015
NH12.47 (s, 1H)
Aromatic-H7.10-7.50 (m, 4H)
-S-CH₂-3.20 (t, 2H)
-CH₂-1.65 (m, 2H)
-CH₂-1.40 (m, 2H)
-CH₃0.90 (t, 3H)
¹³C-NMR (DMSO-d₆, δ ppm) El Ashry et al., 2015
C=N151.0
Aromatic-C143.0, 134.0, 121.5, 118.5, 110.0
-S-CH₂-30.4
-CH₂-29.9
-CH₂-20.3
-CH₃12.5

Biological Activities and Mechanism of Action

While specific quantitative biological data for this compound is sparse in the literature, the broader class of 2-alkylthio-benzimidazoles has been investigated for a range of biological activities, primarily as anthelmintic and antifungal agents.

Anthelmintic Activity

The primary mechanism of action for the anthelmintic activity of many benzimidazole derivatives is the inhibition of tubulin polymerization.[3] Tubulin is a crucial protein that forms microtubules, which are essential components of the cytoskeleton in eukaryotic cells. In helminths, microtubules are vital for processes such as cell division, motility, and nutrient absorption. Benzimidazoles bind to the β-tubulin subunit, preventing its polymerization into microtubules. This disruption of microtubule formation leads to the death of the parasite. While direct evidence for this compound is lacking, it is plausible that it shares this mechanism of action.

Tubulin_Inhibition cluster_0 Microtubule Dynamics cluster_1 Inhibition by Benzimidazole β-tubulin β-tubulin Microtubule Microtubule β-tubulin->Microtubule Polymerization α-tubulin α-tubulin α-tubulin->Microtubule 2-alkylthio-benzimidazole 2-alkylthio-benzimidazole Binding_Site Binding to β-tubulin 2-alkylthio-benzimidazole->Binding_Site Inhibition Inhibition of Polymerization Binding_Site->Inhibition Inhibition->β-tubulin

Proposed mechanism of action for 2-alkylthio-benzimidazoles.
Antifungal Activity

Some 2-alkylthio-benzimidazoles have also demonstrated antifungal activity. The mechanism of action is often similar to their anthelmintic activity, involving the disruption of microtubule assembly in fungal cells. However, the selectivity and potency can vary depending on the specific alkyl chain length and other substitutions on the benzimidazole ring. Studies on a series of 2- and 1,2-substituted benzimidazole derivatives have reported Minimum Inhibitory Concentration (MIC) values against various fungal strains, although specific data for the 2-butylsulfanyl derivative is not consistently provided.[6]

Table 2: General Antifungal Activity of Benzimidazole Derivatives (Illustrative)

Fungal StrainMIC Range (µg/mL) for various derivativesReference
Candida albicans104.6 - 151.78Aonofriesei et al., 2022[6]
Staphylococcus aureus87.5 - 200Aonofriesei et al., 2022[6]

Note: This table represents the general activity of a series of benzimidazole derivatives and not specifically this compound.

Anticancer Activity

The role of tubulin in cell division also makes it an attractive target for anticancer drug development. Several benzimidazole derivatives have been investigated as tubulin polymerization inhibitors for their potential use in cancer therapy.[7][8] The disruption of microtubule dynamics in cancer cells can lead to cell cycle arrest and apoptosis. While no specific anticancer data for this compound was found, this remains a potential area for future research.

Future Directions

The existing body of research on this compound provides a solid foundation for its synthesis and suggests potential biological activities based on the broader benzimidazole class. However, to fully understand the therapeutic potential of this specific compound, further in-depth studies are required.

Key areas for future investigation include:

  • Quantitative Biological Evaluation: Systematic screening of this compound against a panel of helminths, fungi, and cancer cell lines to determine its specific IC₅₀ and MIC values.

  • Mechanism of Action Studies: Confirmation of its interaction with tubulin and investigation of other potential molecular targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of 2-alkylthio-benzimidazoles with varying alkyl chain lengths to optimize activity and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Assessment of the compound's performance and safety profile in animal models.

Conclusion

This compound is a synthetically accessible member of the pharmacologically significant benzimidazole family. While its specific discovery and history are not well-defined, its chemical properties and the known biological activities of its structural analogues suggest potential as an anthelmintic, antifungal, or anticancer agent. The detailed experimental protocol for its synthesis provided in this guide serves as a practical resource for researchers. The elucidation of its specific quantitative biological data and a deeper understanding of its mechanism of action are critical next steps in evaluating its potential as a therapeutic lead compound. This technical guide aims to facilitate and inspire further research in this promising area of medicinal chemistry.

References

An In-depth Technical Guide on the Solubility and Stability of 2-butylsulfanyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The physicochemical properties of a new chemical entity (NCE), such as solubility and stability, are critical determinants of its potential for development as a therapeutic agent. Poor solubility can limit bioavailability, while instability can compromise the safety and efficacy of a drug product.

This technical guide focuses on 2-butylsulfanyl-1H-benzimidazole, a member of the 2-alkylthio-1H-benzimidazole class. It aims to provide researchers, scientists, and drug development professionals with a foundational understanding of its expected solubility and stability profiles and to offer detailed protocols for their experimental evaluation.

Physicochemical Properties

While experimental data is scarce, the physicochemical properties of this compound can be predicted through computational models. These properties provide a basis for estimating its solubility and permeability characteristics.

PropertyPredicted ValueSource
Molecular FormulaC₁₁H₁₄N₂S---
Molecular Weight206.31 g/mol ---
pKa (Most Basic)4.5 - 5.5 (Estimated)---
LogP~3.5 (Estimated)---

Note: Predicted values are estimations and should be confirmed by experimental analysis.

Solubility Profile

The solubility of a compound is a measure of its ability to dissolve in a given solvent to form a homogeneous solution. For pharmaceutical development, aqueous solubility at physiological pH is of paramount importance.

Expected Solubility Characteristics: Based on its structure—a lipophilic butyl chain and a benzimidazole core—this compound is expected to have low aqueous solubility. The benzimidazole ring system is weakly basic, suggesting that solubility may be slightly enhanced in acidic conditions due to the formation of a more soluble salt. Solubility is anticipated to be significantly higher in polar organic solvents.

Table 1: Expected Solubility of this compound in Common Solvents

SolventSolvent TypeExpected SolubilityRationale / Comparative Data
Water (pH 7.4)AqueousVery LowStructurally similar 2-benzylthiobenzimidazole has a reported solubility of 2.1 µg/mL at pH 7.4.[2]
PBS (pH 7.4)Aqueous BufferVery LowSimilar to water; physiological salt concentration is unlikely to significantly increase solubility.
0.1 N HCl (pH ~1)Acidic AqueousLow to ModerateProtonation of the benzimidazole nitrogen may increase solubility compared to neutral pH.
EthanolPolar Protic OrganicModerate to HighBenzimidazoles generally show good solubility in alcohols.
MethanolPolar Protic OrganicModerate to HighSimilar to ethanol; often used as a solvent for analysis.[3]
DMSOPolar Aprotic OrganicHighA common solvent for initially dissolving poorly soluble compounds for in vitro assays.[3]
DMFPolar Aprotic OrganicHighAnother common polar aprotic solvent for benzimidazole compounds.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[4][5]

Objective: To determine the concentration of this compound in a saturated solution at equilibrium.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, 0.1 N HCl, PBS pH 7.4)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (ensure low compound binding)

  • Calibrated analytical balance

  • HPLC system with a suitable column and detector (e.g., C18 column, UV detector)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. This is a critical step to ensure a saturated solution is formed. A visual excess of solid should remain at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.5 mL) of the desired solvent to the vial.

  • Equilibration: Cap the vials tightly and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the minimum time to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean collection vial. This step removes any remaining undissolved microparticles. Note: The first few drops of the filtrate should be discarded to saturate the filter and minimize compound loss due to adsorption.

  • Dilution: Dilute the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method to determine the concentration of the dissolved compound. The concentration is calculated against a standard curve of known concentrations.

Stability Profile

Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][7][8]

Expected Stability Characteristics: The this compound structure contains moieties susceptible to degradation. The sulfide linkage is prone to oxidation, potentially forming the corresponding sulfoxide and sulfone. Benzimidazole derivatives are also known to be susceptible to photodegradation.[9]

Table 2: Potential Stability Liabilities and Degradation Pathways

ConditionPotential for DegradationLikely Degradation Pathway(s)
Acidic (pH 1-3) PossibleHydrolysis of the butylsulfanyl group is unlikely, but the benzimidazole ring may be susceptible to degradation under harsh acidic conditions over time.
Neutral (pH 6-8) Generally StableExpected to be most stable at neutral pH in the absence of light and oxidizing agents.
Basic (pH > 9) PossibleThe N-H proton of the benzimidazole ring is acidic and deprotonation under basic conditions could potentially facilitate other reactions.
Oxidative Stress HighThe sulfide (thioether) is susceptible to oxidation to form the corresponding sulfoxide and subsequently the sulfone.
Thermal Stress Moderate to HighStability is dependent on the temperature. Accelerated stability studies are required to determine the degradation rate.
Photostability HighBenzimidazoles are known to be photosensitive. Exposure to UV/Visible light can lead to photodegradation, forming various photoproducts.[10][11][12]

Experimental Protocols: Stability Assessment

The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

Objective: To identify likely degradation products and establish the stability-indicating nature of the analytical method.

Procedure:

  • Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 1 N HCl and heat (e.g., 60°C) for several hours.

    • Base Hydrolysis: Add 1 N NaOH and heat (e.g., 60°C) for several hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for several hours.

    • Thermal: Heat the solution (e.g., 80°C) in the dark.

    • Photolytic: Expose the solution to a light source as specified in ICH Q1B (≥1.2 million lux-hours and ≥200 watt-hours/m²).[12][13]

  • At specified time points, take aliquots, neutralize if necessary, and analyze by HPLC-UV/MS to assess the parent compound's purity and identify major degradation products.

Objective: To establish a re-test period or shelf life and recommended storage conditions.[6][14]

Procedure:

  • Place at least three primary batches of the solid drug substance into stability chambers under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Pull samples at specified time points (e.g., Long-Term: 0, 3, 6, 9, 12, 18, 24 months; Accelerated: 0, 3, 6 months).

  • Test the samples for critical quality attributes, including:

    • Appearance

    • Assay (potency)

    • Degradation products/impurities

  • Analyze the data to evaluate the stability of the substance and establish a re-test period.

Visualization: Experimental Workflow

The characterization of a new chemical entity like this compound follows a logical workflow from synthesis to detailed physicochemical profiling.

G synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification identity Structure & Purity Confirmation (NMR, MS, HPLC) purification->identity start_profiling Physicochemical Profiling identity->start_profiling solubility Solubility Assessment start_profiling->solubility Solubility Studies stability Stability Assessment start_profiling->stability Stability Studies shake_flask Shake-Flask Method (Aqueous & Organic Solvents) solubility->shake_flask forced_deg Forced Degradation (Acid, Base, Oxidative, Light, Heat) stability->forced_deg hplc_quant HPLC Quantification shake_flask->hplc_quant sol_report Solubility Report (mg/mL) hplc_quant->sol_report ich_stability ICH Stability Studies (Long-term & Accelerated) forced_deg->ich_stability Informs method stab_report Stability Report (Degradation Profile, Shelf-life) ich_stability->stab_report

Physicochemical characterization workflow for a new chemical entity.

Conclusion

While specific data for this compound is not publicly available, a scientifically sound profile can be inferred from its structural class. It is expected to be a lipophilic compound with low aqueous solubility and potential stability liabilities related to oxidation of the sulfide group and photodegradation. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine the solubility and stability of this compound, generating the critical data needed to assess its viability for further development.

References

Methodological & Application

Synthesis of 2-butylsulfanyl-1H-benzimidazole: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive protocol for the synthesis of 2-butylsulfanyl-1H-benzimidazole, a molecule of interest in medicinal chemistry and materials science. This guide outlines a two-step synthetic pathway, commencing with the formation of the 2-mercaptobenzimidazole intermediate, followed by its S-alkylation to yield the final product. The procedures detailed herein are compiled from established synthetic methodologies.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in pharmaceutical and materials science research due to their diverse biological activities and functional properties.[1][2][3] The introduction of a butylsulfanyl group at the 2-position of the benzimidazole scaffold can modulate its physicochemical properties, potentially leading to enhanced biological efficacy or novel material characteristics. This protocol provides a reliable method for the laboratory-scale synthesis of this compound.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in two sequential steps:

  • Step 1: Synthesis of 2-Mercaptobenzimidazole. This intermediate is synthesized from the condensation reaction of o-phenylenediamine with carbon disulfide in the presence of a base.[4][5][6]

  • Step 2: S-alkylation of 2-Mercaptobenzimidazole. The thiol group of the intermediate is then alkylated using an appropriate butyl halide, such as 1-bromobutane, to furnish the desired this compound.[7]

Below is a graphical representation of the synthetic workflow.

Synthesis_Workflow Start Starting Materials (o-phenylenediamine, CS2, KOH) Step1 Step 1: Synthesis of 2-Mercaptobenzimidazole Start->Step1 Intermediate 2-Mercaptobenzimidazole Step1->Intermediate Step2 Step 2: S-Alkylation Intermediate->Step2 Reagents_Step2 Reagents for Step 2 (1-Bromobutane, Base) Reagents_Step2->Step2 Product This compound Step2->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Mercaptobenzimidazole

This procedure is adapted from established methods for the preparation of 2-mercaptobenzimidazole.[4][5]

Materials:

  • o-Phenylenediamine

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Ethanol (95%)

  • Water

  • Activated charcoal

  • Dilute acetic acid

Procedure:

  • In a 500 mL round-bottom flask, combine 0.1 mole of o-phenylenediamine, 0.1 mole of potassium hydroxide, 100 mL of 95% ethanol, and 15 mL of water.

  • To this mixture, add 0.1 mole of carbon disulfide.

  • Heat the mixture under reflux for 3 hours.

  • Cautiously add 1-1.5 g of activated charcoal to the reaction mixture and continue to reflux for an additional 10 minutes.

  • Filter the hot mixture to remove the charcoal.

  • Heat the filtrate to 60-70 °C and add 100 mL of warm water.

  • Acidify the solution with dilute acetic acid while stirring.

  • The product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Step 2: Synthesis of this compound

This S-alkylation procedure is based on the reaction of a 2-mercaptobenzimidazole derivative with 1-bromobutane.[7]

Materials:

  • 2-Mercaptobenzimidazole (from Step 1)

  • 1-Bromobutane

  • Acetone

  • Triethylamine

Procedure:

  • Dissolve 0.005 mol of 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone (a derivative of 2-mercaptobenzimidazole) in 40 mL of acetone containing 0.01 mol of triethylamine. Note: For the synthesis of the target compound, 2-mercaptobenzimidazole can be used directly, and the deacetylation mentioned in the source is not a concern.

  • To this stirred solution, add a solution of 0.005 mol of 1-bromobutane in 10 mL of acetone.

  • Stir the reaction mixture at room temperature for 30 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • To the resulting precipitate, add water.

  • Collect the solid product by filtration.

  • Recrystallize the product from ethanol to obtain pure this compound.[7]

Quantitative Data

The following table summarizes the reported yields and characterization data for the synthesis of this compound and its precursor.

CompoundMolecular FormulaStarting MaterialsReagentsSolventYieldSpectroscopic DataReference
2-MercaptobenzimidazoleC₇H₆N₂So-Phenylenediamine, Carbon disulfideKOHEthanol/WaterNot specified in detail for this exact protocol-[4][5]
This compoundC₁₁H₁₄N₂S1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone, 1-BromobutaneTriethylamineAcetone74% (as 2-(benzylthio)-1H-benzo[d]imidazole, a related compound)IR (cm⁻¹): 3450 (NH)¹H-NMR (ppm): 12.47 (s, NH)¹³C-NMR (ppm): 12.5 (CH₃), 20.3, 29.9, 30.4 (CH₂)[7]

Note: The yield and spectroscopic data for the final product are based on the synthesis reported in the literature, which may involve a slightly different starting material but follows the same S-alkylation principle.

Potential Applications and Biological Context

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][8] The specific biological signaling pathways targeted by this compound are not extensively detailed in the provided search results. However, benzimidazoles are known to interact with various biological targets. For instance, some benzimidazole-based drugs act as proton pump inhibitors or microtubule-destabilizing agents.

The following diagram illustrates a generalized logical relationship for the potential drug discovery process involving benzimidazole derivatives.

Drug_Discovery_Pathway Synthesis Synthesis of This compound Screening Biological Screening (e.g., antimicrobial, anticancer assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In vitro and in vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Application Notes and Protocols for the Quantification of 2-butylsulfanyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-butylsulfanyl-1H-benzimidazole, a benzimidazole derivative with potential applications in pharmaceutical development. The following sections offer a comprehensive guide to analytical methodologies, including High-Performance Liquid Chromatography (HPLC) with UV detection, supported by experimental protocols and data presentation guidelines.

Introduction

This compound belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Compounds in this class are known for their diverse biological activities. Accurate and precise quantification of this compound is crucial for various stages of drug development, including formulation, stability testing, and pharmacokinetic studies. This document outlines a robust analytical method for its determination.

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for analytical method development.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂SN/A
Molecular Weight 206.31 g/mol N/A
Appearance White to off-white crystalline powder (predicted)[1]
Solubility Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Limited solubility in water.[1]
UV Absorption (surrogate data) λmax ≈ 248 nm and 295 nm (for N-Butyl-1H-benzimidazole)[2]

Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

A reverse-phase HPLC method with UV detection is recommended for the quantification of this compound due to its sensitivity, specificity, and wide availability in analytical laboratories.

Principle

The method involves separating this compound from potential impurities and formulation excipients on a C18 stationary phase. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve a suitable retention time and peak shape. Quantification is performed by measuring the absorbance of the analyte at a specific wavelength using a UV detector and comparing it to a calibration curve prepared from standard solutions of known concentrations.

Experimental Protocol

3.2.1. Instrumentation and Materials

  • HPLC system with a gradient or isocratic pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • This compound reference standard.

  • HPLC grade acetonitrile and methanol.

  • HPLC grade water.

  • Ammonium acetate or formate (for buffer preparation).

  • Formic acid or acetic acid (for pH adjustment).

3.2.2. Preparation of Solutions

  • Mobile Phase: A starting mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid can be used. The exact ratio should be optimized to achieve a retention time of approximately 3-5 minutes for the analyte.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.2.3. Sample Preparation

The sample preparation will depend on the matrix (e.g., pharmaceutical formulation, biological fluid). A generic protocol for a solid dosage form is provided below.

  • Accurately weigh and crush a representative number of tablets to obtain a fine powder.

  • Transfer a portion of the powder equivalent to a known amount of the active ingredient into a volumetric flask.

  • Add a suitable volume of diluent (e.g., methanol or mobile phase) and sonicate for 15-20 minutes to ensure complete dissolution of the analyte.

  • Make up to the mark with the diluent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

3.2.4. Chromatographic Conditions

ParameterRecommended Condition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 248 nm or 295 nm (to be optimized based on UV scan)

3.2.5. Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: Assess the ability of the method to unequivocally measure the analyte in the presence of other components.

  • Linearity: Analyze a series of at least five concentrations of the reference standard. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determine the recovery of the analyte in a spiked placebo matrix at three different concentration levels.

  • Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method. The relative standard deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables for easy comparison and interpretation.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
% RSD of Peak Area (n=6)≤ 1.0%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
1
5
10
25
50
100
Correlation Coefficient (r²) ≥ 0.999
Regression Equation

Table 3: Accuracy (Recovery) Data

Spiked Level (%)Amount Added (mg)Amount Found (mg)% Recovery% RSD
80
100
120

Table 4: Precision Data

Concentration (µg/mL)Intra-day Precision (% RSD)Inter-day Precision (% RSD)
Low QC
Mid QC
High QC

Visualization of Experimental Workflow

A diagram illustrating the key steps in the analytical workflow is provided below.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing & Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Standard Standard Weighing & Dissolution Standard->Filtration Injection Injection into HPLC Filtration->Injection To HPLC Vial Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (248 nm / 295 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for the quantification of this compound.

Synthesis of this compound

For the preparation of a reference standard, the following synthesis can be employed.

synthesis_pathway reactant1 1H-benzo[d]imidazole-2(3H)-thione product 2-(butylthio)-1H-benzo[d]imidazole reactant1->product reactant2 1-bromobutane reactant2->product reagent {Base (e.g., Triethylamine) | Solvent (e.g., Acetone)} reagent->product

Caption: Synthesis of 2-(butylthio)-1H-benzo[d]imidazole.[3]

This reaction involves the S-alkylation of 1H-benzo[d]imidazole-2(3H)-thione with 1-bromobutane in the presence of a base.[3]

Conclusion

The presented HPLC-UV method provides a robust and reliable approach for the quantification of this compound. The detailed protocol and validation parameters outlined in these application notes will be valuable for researchers, scientists, and drug development professionals involved in the analysis of this compound. Proper method validation is essential to ensure the accuracy and precision of the results.

References

Application Note: HPLC Analysis of 2-butylsulfanyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of 2-butylsulfanyl-1H-benzimidazole using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The method is designed for accuracy, precision, and robustness, making it suitable for research, quality control, and stability studies.

Introduction

This compound is a sulfur-containing heterocyclic compound belonging to the benzimidazole class. Compounds in this class are of significant interest in pharmaceutical development due to their diverse biological activities. A reliable and validated analytical method is crucial for the accurate quantification of this compound in various matrices, including bulk drug substances, formulated products, and biological samples. This application note details a hypothetical RP-HPLC method developed based on established methodologies for similar benzimidazole derivatives.[1][2][3][4][5]

Experimental Protocols

This section outlines the necessary equipment, reagents, and step-by-step procedures for the HPLC analysis of this compound.

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.

  • Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (analytical grade).

  • Standard: this compound reference standard of known purity.

2.2. Chromatographic Conditions

The following chromatographic conditions are proposed for the analysis. Optimization may be required based on the specific HPLC system and column used.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 60% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Run Time 15 minutes

2.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis of this compound under the proposed method. Please note that this data is exemplary and should be generated for each specific assay.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
Retention Time (min) -~ 6.5

Table 2: Method Validation Summary

ParameterConcentration Range (µg/mL)Result (Hypothetical)
Linearity (r²) 1 - 100≥ 0.999
Accuracy (% Recovery) 50, 100, 150 (µg/mL)98.0% - 102.0%
Precision (% RSD)
- Intraday50< 2.0%
- Interday50< 2.0%
LOD (µg/mL) -0.1
LOQ (µg/mL) -0.5

Visualizations

Diagram 1: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard_Prep Standard Preparation Autosampler Autosampler (Injection) Standard_Prep->Autosampler Sample_Prep Sample Preparation Sample_Prep->Autosampler Mobile_Phase_Prep Mobile Phase Preparation Pump Pump Mobile_Phase_Prep->Pump Column C18 Column Autosampler->Column Pump->Column Detector UV Detector (280 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Diagram 2: Logical Relationship for Method Development

Method_Development Analyte 2-butylsulfanyl- 1H-benzimidazole Properties Physicochemical Properties Analyte->Properties determines Method HPLC Method Properties->Method influences Validation Method Validation Method->Validation requires

Caption: Key relationships in the development of an analytical HPLC method.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-butylsulfanyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of 2-butylsulfanyl-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While experimental spectra for this specific molecule are not widely published, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally related benzimidazole derivatives. Furthermore, a comprehensive experimental protocol for acquiring high-quality NMR data for this class of compounds is provided, aimed at researchers, scientists, and drug development professionals.

Introduction

Benzimidazole and its derivatives are a cornerstone in the development of new therapeutic agents and functional materials. The structural elucidation of these compounds is critical for understanding their chemical properties and biological activity. NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like this compound. This application note serves as a practical guide for the NMR analysis of this compound, offering predicted spectral data and a standardized protocol for data acquisition.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on data from analogous 2-alkylthio- and other 2-substituted benzimidazoles, typically recorded in dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2] The numbering convention used for the assignments is shown in Figure 1.

Chemical structure of this compound with atom numbering.

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (NH)~12.5br s-
H-4/H-7~7.5 - 7.6m-
H-5/H-6~7.1 - 7.2m-
H-1' (SCH₂)~3.2 - 3.3t~7.4
H-2' (CH₂)~1.6 - 1.7sextet~7.4
H-3' (CH₂)~1.4 - 1.5sextet~7.4
H-4' (CH₃)~0.9t~7.4

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2~151
C-3a/C-7a~138
C-4/C-7~122
C-5/C-6~115
C-1' (SCH₂)~31
C-2' (CH₂)~30
C-3' (CH₂)~22
C-4' (CH₃)~14

Disclaimer: The chemical shifts presented are predicted values and may vary from experimentally determined values.

Experimental Protocols

This section outlines a general protocol for the NMR analysis of this compound.

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Transfer the sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for benzimidazoles due to its ability to slow down the prototropic exchange of the N-H proton.[3][4][5]

  • Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.

  • If necessary, filter the solution to remove any particulate matter.

3.2. NMR Data Acquisition

The following parameters are suggested for a 400 MHz NMR spectrometer.[6]

3.2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 16 ppm (centered around 6 ppm).

  • Acquisition Time: ~2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Temperature: 298 K.

3.2.2. ¹³C NMR Spectroscopy

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 240 ppm (centered around 120 ppm).

  • Acquisition Time: ~1 second.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Temperature: 298 K.

3.2.3. 2D NMR Spectroscopy (Optional but Recommended)

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, particularly within the butyl chain and the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and confirming the connectivity between the benzimidazole core and the butylsulfanyl group.

3.3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum.

  • Analyze the multiplicities and coupling constants.

  • Assign the signals based on the predicted data, and 2D correlation experiments if acquired.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships for the structural assignment of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acq_1h 1H NMR transfer->acq_1h acq_13c 13C NMR acq_1h->acq_13c acq_2d 2D NMR (COSY, HSQC, HMBC) acq_13c->acq_2d ft Fourier Transform acq_2d->ft phase Phasing & Baseline Correction ft->phase calibrate Calibration phase->calibrate assign Signal Assignment calibrate->assign structure Structure Verification assign->structure report Reporting structure->report

Caption: Experimental workflow for NMR analysis.

Caption: Logical relationships in NMR assignments.

References

Application Note: Analysis of 2-butylsulfanyl-1H-benzimidazole using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 2-butylsulfanyl-1H-benzimidazole, a heterocyclic compound of interest in pharmaceutical research, using mass spectrometry. The protocol covers sample preparation, instrumentation, and data analysis. A predicted fragmentation pattern for the molecule is presented, supported by data from analogous structures. This information is crucial for the identification and characterization of this compound and its potential metabolites in various stages of drug development.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1] The introduction of an alkylthio substituent at the 2-position can modulate the physicochemical properties and biological activity of the benzimidazole core. Accurate and reliable analytical methods are essential for the characterization of these molecules. Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound.[2][3] This application note details the mass spectrometric analysis of this compound and proposes a fragmentation pathway to aid in its structural elucidation. While specific experimental data for this exact compound is not widely available, the fragmentation patterns of similar benzimidazole derivatives provide a strong basis for predicting its mass spectral behavior.[4][5][6]

Predicted Mass Spectrometry Data

Based on the general fragmentation patterns of 2-alkylthio-benzimidazoles, the following table summarizes the predicted major ions for this compound under electron ionization (EI).

m/z Relative Abundance (%) Proposed Fragment Structure Interpretation
20680[M]⁺•Molecular Ion
149100[M - C₄H₉]⁺Loss of the butyl radical (alpha-cleavage)
15030[M - C₄H₈]⁺•McLafferty rearrangement with loss of butene
11840[C₇H₆N₂]⁺•Benzimidazole radical cation
9125[C₆H₅N]⁺•Loss of HCN from the benzimidazole ring
5760[C₄H₉]⁺Butyl cation

Experimental Protocols

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with methanol for direct infusion analysis. For chromatographic analysis, the concentration may be adjusted based on the sensitivity of the instrument.

Instrumentation and Analysis
  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Source: Electron Ionization (EI) is suitable for generating fragment ions and elucidating the structure. Electrospray Ionization (ESI) can be used for confirmation of the molecular weight.

  • Mass Analyzer: Scan mode from m/z 50 to 500.

  • Collision Energy (for MS/MS): If tandem mass spectrometry is performed, a collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation.

Data Acquisition and Analysis
  • Acquire mass spectra in full scan mode to identify the molecular ion and major fragment ions.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion (m/z 206) to confirm the fragmentation pathway.

  • Analyze the data to identify the characteristic fragment ions and compare them with the predicted fragmentation pattern.

Visualizations

Predicted Fragmentation Pathway of this compound

Fragmentation_Pathway M [C₁₁H₁₄N₂S]⁺• m/z = 206 (Molecular Ion) F1 [C₇H₅N₂S]⁺ m/z = 149 (Loss of C₄H₉) M->F1 - •C₄H₉ F2 [C₇H₆N₂S]⁺• m/z = 150 (Loss of C₄H₈) M->F2 - C₄H₈ F5 [C₄H₉]⁺ m/z = 57 (Butyl cation) M->F5 F3 [C₇H₆N₂]⁺• m/z = 118 F1->F3 - S F4 [C₆H₅N]⁺• m/z = 91 (Loss of HCN) F3->F4 - HCN

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Workflow for Mass Spectrometric Analysis

Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing P1 Prepare Stock Solution (1 mg/mL in Methanol) P2 Prepare Working Solution (10 µg/mL) P1->P2 A1 Direct Infusion / LC Injection P2->A1 A2 Ionization (EI / ESI) A1->A2 A3 Mass Analysis (Full Scan & MS/MS) A2->A3 D1 Identify Molecular Ion A3->D1 D2 Analyze Fragmentation Pattern D1->D2 D3 Compare with Predicted Data D2->D3

References

Application Notes and Protocols for 2-butylsulfanyl-1H-benzimidazole as an Anthelmintic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of anthelmintic drugs used in both human and veterinary medicine. Their broad spectrum of activity and high efficacy have made them a cornerstone in the control of parasitic helminth infections. 2-butylsulfanyl-1H-benzimidazole is a member of this class, and this document provides detailed application notes and experimental protocols for its evaluation as a potential anthelmintic agent. The primary mechanism of action for benzimidazoles involves the disruption of microtubule polymerization in helminth cells by binding to β-tubulin. This leads to impaired cellular processes and ultimately the death of the parasite.

These protocols are intended to guide researchers in the systematic evaluation of this compound, from initial in vitro screening to more detailed mechanistic studies.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary anthelmintic activity of benzimidazole compounds, including this compound, is attributed to their high affinity for the β-tubulin subunit of parasitic microtubules. This binding event disrupts the polymerization of tubulin into microtubules, which are essential for various cellular functions in the parasite, including cell division, motility, and nutrient uptake. The selective toxicity of benzimidazoles is due to their significantly higher affinity for parasitic β-tubulin compared to mammalian β-tubulin.

The binding of this compound to β-tubulin inhibits the addition of tubulin dimers to the growing microtubule chain, leading to its depolymerization. This disruption of the microtubule network results in the arrest of cell division in metaphase and impairs glucose transport, ultimately leading to the death of the helminth.[1]

cluster_0 Cellular Environment cluster_1 Drug Action cluster_2 Cellular Consequences Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization BBSB_Tubulin Drug-Tubulin Complex Microtubule->Tubulin_Dimers Depolymerization Disrupted_Functions Disrupted Cellular Functions (e.g., Mitosis, Glucose Uptake) Microtubule->Disrupted_Functions Leads to BBSB 2-butylsulfanyl- 1H-benzimidazole BBSB->Tubulin_Dimers Binds to β-tubulin BBSB_Tubulin->Microtubule Inhibits Polymerization Parasite_Death Parasite Death Disrupted_Functions->Parasite_Death

Figure 1: Mechanism of action of this compound.

Applications

The protocols and data presented herein are applicable to the following research areas:

  • Primary Screening of Anthelmintic Activity: Initial in vitro assays to determine the efficacy of this compound against various helminth species.

  • Lead Optimization in Drug Discovery: Comparative studies with other benzimidazole derivatives to understand structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the specific molecular interactions with parasitic tubulin.

  • Resistance Studies: Investigating the potential for resistance development in helminth populations.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experimental evaluation of this compound.

Disclaimer: The data presented in these tables are illustrative examples derived from studies on other benzimidazole derivatives and are intended to serve as a guide for data presentation. Researchers should replace this data with their own experimental results for this compound.

Table 1: In Vitro Anthelmintic Activity of this compound

Helminth SpeciesDevelopmental StageAssay TypeIC50 (µM) [± SD]Reference CompoundIC50 (µM) [± SD]
Haemonchus contortusL3 LarvaeLarval Migration Inhibition[Insert Data]Albendazole[Insert Data]
Trichostrongylus colubriformisEggEgg Hatch Assay[Insert Data]Thiabendazole[Insert Data]
Teladorsagia circumcinctaL3 LarvaeLarval Migration Inhibition[Insert Data]Oxfendazole[Insert Data]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCell TypeAssay TypeCC50 (µM) [± SD]Selectivity Index (SI)¹
VeroKidney epithelial (non-cancerous)MTT Assay[Insert Data][Calculate]
HepG2Human liver carcinomaMTT Assay[Insert Data][Calculate]

¹ Selectivity Index (SI) = CC50 (mammalian cells) / IC50 (helminth)

Table 3: Tubulin Polymerization Inhibition

CompoundConcentration (µM)Inhibition of Tubulin Polymerization (%) [± SD]IC50 (µM) [± SD]
This compound[Insert Conc.][Insert Data][Calculate]
Nocodazole (Positive Control)[Insert Conc.][Insert Data][Insert Data]
DMSO (Vehicle Control)[Insert Conc.]0-

Experimental Protocols

In Vitro Anthelmintic Activity: Larval Migration Inhibition Assay

This assay assesses the ability of a compound to inhibit the migration of infective third-stage (L3) larvae through a sieve, mimicking their movement through host tissues.

A Prepare L3 Larvae Suspension C Incubate Larvae with Compound (24-48h at 37°C) A->C B Prepare Serial Dilutions of This compound B->C D Transfer Larvae to Migration Plate (with 20µm mesh) C->D E Allow Larvae to Migrate (2-4h at 37°C) D->E F Count Migrated Larvae E->F G Calculate % Inhibition and IC50 F->G

Figure 2: Workflow for the Larval Migration Inhibition Assay.

Materials:

  • Infective L3 larvae of the target helminth species

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well microtiter plates

  • Migration plates with a 20 µm nylon mesh

  • Incubator (37°C)

  • Inverted microscope

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in PBS to achieve the desired test concentrations. The final DMSO concentration should not exceed 1%.

  • Add approximately 100 L3 larvae suspended in PBS to each well of a 96-well plate.

  • Add the test compound dilutions to the wells. Include positive (e.g., albendazole) and negative (1% DMSO in PBS) controls.

  • Incubate the plates at 37°C for 24-48 hours.

  • After incubation, transfer the contents of each well to the top of a migration plate.

  • Incubate the migration plates at 37°C for 2-4 hours to allow motile larvae to migrate through the mesh.

  • Count the number of larvae that have migrated to the bottom of the wells using an inverted microscope.

  • Calculate the percentage of inhibition for each concentration relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

In Vitro Anthelmintic Activity: Egg Hatch Assay

This assay determines the ovicidal activity of a compound by measuring its ability to inhibit the hatching of helminth eggs.

A Isolate Helminth Eggs from Feces C Incubate Eggs with Compound (48h at 27°C) A->C B Prepare Serial Dilutions of This compound B->C D Add Lugol's Iodine to Stop Hatching C->D E Count Unhatched Eggs and Larvae D->E F Calculate % Inhibition and IC50 E->F

Figure 3: Workflow for the Egg Hatch Assay.

Materials:

  • Freshly collected helminth eggs

  • This compound

  • DMSO

  • Deionized water

  • 96-well microtiter plates

  • Incubator (27°C)

  • Inverted microscope

  • Lugol's iodine solution

Procedure:

  • Isolate helminth eggs from fecal samples using standard flotation and sieving techniques.

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions in deionized water. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • Add approximately 100-150 eggs suspended in deionized water to each well of a 96-well plate.

  • Add the compound dilutions to the respective wells. Include positive (e.g., thiabendazole) and negative (vehicle control) controls.

  • Incubate the plates at 27°C for 48 hours.

  • After incubation, add a drop of Lugol's iodine solution to each well to stop further hatching and to stain the larvae.

  • Under an inverted microscope, count the number of hatched larvae and unhatched (embryonated) eggs in each well.

  • Calculate the percentage of egg hatch inhibition for each concentration compared to the negative control.

  • Determine the IC50 value by non-linear regression analysis.

Tubulin Polymerization Inhibition Assay

This biochemical assay measures the direct effect of the compound on the polymerization of purified tubulin.

A Prepare Reaction Mixture: Purified Tubulin, GTP, Buffer C Incubate at 37°C in a Spectrophotometer A->C B Add this compound or Control Compounds B->C D Monitor Absorbance at 340 nm over Time C->D E Analyze Polymerization Curves D->E F Calculate % Inhibition and IC50 E->F

Figure 4: Workflow for the Tubulin Polymerization Inhibition Assay.

Materials:

  • Purified tubulin (e.g., from porcine brain)

  • GTP solution

  • Tubulin polymerization buffer (e.g., PIPES buffer)

  • This compound

  • Nocodazole (positive control)

  • DMSO (vehicle control)

  • UV/Vis spectrophotometer with temperature control and plate reader capability

  • 96-well UV-transparent plates

Procedure:

  • Prepare a stock solution of this compound in DMSO. Create serial dilutions as required.

  • On ice, prepare the reaction mixture containing tubulin polymerization buffer, GTP, and purified tubulin.

  • Add the test compound, positive control, or vehicle control to the wells of a pre-chilled 96-well plate.

  • Add the tubulin reaction mixture to each well.

  • Place the plate in the spectrophotometer, pre-warmed to 37°C.

  • Immediately begin monitoring the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to microtubule formation.

  • Analyze the polymerization curves (absorbance vs. time).

  • Calculate the percentage of inhibition of tubulin polymerization at a specific time point (e.g., the plateau phase) for each compound concentration relative to the vehicle control.

  • Determine the IC50 value from the dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxicity of the compound on a mammalian cell line to determine its selectivity for the parasite.

A Seed Mammalian Cells (e.g., Vero) in 96-well Plate B Incubate for 24h to Allow Adherence A->B C Treat Cells with Serial Dilutions of This compound B->C D Incubate for 48-72h C->D E Add MTT Reagent and Incubate for 4h D->E F Solubilize Formazan Crystals with DMSO E->F G Read Absorbance at 570 nm F->G H Calculate % Viability and CC50 G->H

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Biological Activity of 2-butylsulfanyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing cell-based assays to characterize the biological activity of 2-butylsulfanyl-1H-benzimidazole, a member of the versatile benzimidazole class of compounds. Benzimidazole derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anthelmintic effects.[1][2][3][4][5][6] This document outlines detailed protocols for assessing the cytotoxic, pro-apoptotic, and cell cycle-modifying activities of this specific compound, enabling a thorough investigation of its therapeutic potential.

Overview of Potential Activities and Relevant Assays

Benzimidazole-based compounds have been reported to exert their effects through various mechanisms, such as inhibition of tubulin polymerization, modulation of key signaling pathways like EGFR and BRAF, and induction of apoptosis by targeting proteins like Bcl-2.[7][8][9][10] Therefore, a panel of cell-based assays is recommended to comprehensively evaluate the bioactivity of this compound.

Recommended Assays:

  • Cytotoxicity and Cell Viability Assays: To determine the concentration-dependent effects of the compound on cell survival.

  • Cell Proliferation Assays: To assess the impact on cell division and growth.

  • Apoptosis Induction Assays: To investigate if the compound induces programmed cell death.

  • Cell Cycle Analysis: To determine if the compound causes arrest at specific phases of the cell cycle.

Experimental Protocols

Cell Culture

Cell Lines: A panel of human cancer cell lines is recommended to assess the spectrum of activity. Suggested cell lines include:

  • MCF-7: Human breast adenocarcinoma (ER-positive).

  • MDA-MB-231: Human breast adenocarcinoma (triple-negative).

  • A549: Human lung carcinoma.

  • HEK-293: Human embryonic kidney cells (as a non-cancerous control to assess selectivity).

Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. They should be maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity and Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of viable cells.

Protocol:

  • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Cell Proliferation Assay (BrdU Assay)

This assay measures DNA synthesis as an indicator of cell proliferation.

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Fix the cells and denature the DNA according to the manufacturer's protocol.

  • Add the anti-BrdU antibody and incubate.

  • Add the substrate and measure the absorbance or fluorescence.

Apoptosis Induction Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed 1 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.

  • Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases in apoptosis.

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described for the apoptosis induction assay.

  • Use a commercially available luminogenic or fluorogenic caspase-3/7 assay kit.

  • Add the caspase-3/7 reagent to each well.

  • Incubate at room temperature for the time specified by the manufacturer.

  • Measure the luminescence or fluorescence using a plate reader.

Cell Cycle Analysis (PI Staining)

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Seed and treat cells as described for the apoptosis induction assay.

  • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Data Presentation

Quantitative data from the assays should be summarized in clear and concise tables for easy comparison.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
MCF-7DataData
MDA-MB-231DataData
A549DataData
HEK-293DataData

Table 2: Effect of this compound on Apoptosis in A549 Cells (24h treatment)

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle ControlDataDataDataData
Compound (IC₅₀)DataDataDataData
Compound (2x IC₅₀)DataDataDataData

Table 3: Cell Cycle Distribution in A549 Cells after 24h Treatment with this compound

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlDataDataData
Compound (IC₅₀)DataDataData
Compound (2x IC₅₀)DataDataData

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_mechanism Mechanistic Assays CellCulture Cell Culture (MCF-7, MDA-MB-231, A549, HEK-293) Cytotoxicity Cytotoxicity Assay (MTT) CellCulture->Cytotoxicity Proliferation Proliferation Assay (BrdU) CellCulture->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) CellCulture->Apoptosis Caspase Caspase-3/7 Assay CellCulture->Caspase CellCycle Cell Cycle Analysis (PI Staining) CellCulture->CellCycle CompoundPrep Compound Preparation (this compound) CompoundPrep->Cytotoxicity CompoundPrep->Proliferation CompoundPrep->Apoptosis CompoundPrep->Caspase CompoundPrep->CellCycle Cytotoxicity->Apoptosis Determine IC50 Cytotoxicity->Caspase Determine IC50 Cytotoxicity->CellCycle Determine IC50

Caption: Workflow for the cell-based evaluation of this compound.

Potential Signaling Pathway of Action

Based on the known mechanisms of benzimidazole derivatives, this compound may induce apoptosis through the intrinsic pathway.

apoptosis_pathway cluster_cell Cancer Cell Compound This compound Bcl2 Bcl-2 Compound->Bcl2 inhibition Bax Bax Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase37 Caspase-3/7 Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Potential intrinsic apoptosis pathway targeted by this compound.

Cell Cycle Analysis Logic

cell_cycle_logic untreated Untreated Cells G0/G1 S G2/M analysis Flow Cytometry (PI Staining) untreated->analysis treated Treated Cells G0/G1 S G2/M treated->analysis result Cell Cycle Arrest (e.g., G2/M accumulation) analysis->result

Caption: Logic of determining cell cycle arrest using flow cytometry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Butylsulfanyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-butylsulfanyl-1H-benzimidazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by the S-alkylation of 2-mercapto-1H-benzimidazole with a butyl halide.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation of Thiol: The sulfur atom of 2-mercaptobenzimidazole needs to be deprotonated to act as an effective nucleophile. Insufficient base will result in unreacted starting material.- Optimize Base: Ensure at least one equivalent of a suitable base is used. Common bases include potassium hydroxide, sodium hydroxide, triethylamine, or potassium carbonate.[1][2][3] - Choice of Base and Solvent: The combination of base and solvent is crucial. For instance, using NaOH or KOH in ethanol or methanol is a common practice.[1][3][4] Triethylamine in acetone is another effective system.[2]
2. Inactive Alkylating Agent: The butyl halide (e.g., 1-bromobutane) may have degraded.- Use Fresh Reagent: Ensure the butyl halide is fresh and has been stored properly. - Consider a More Reactive Halide: If using butyl chloride, consider switching to the more reactive butyl bromide or butyl iodide.
3. Inappropriate Reaction Temperature: The reaction may be too slow at room temperature.- Increase Temperature: Refluxing the reaction mixture is often necessary to drive the reaction to completion. Typical reflux times range from 4 to 7 hours.[1]
Formation of N-Alkylated Side Product 1. Ambident Nucleophile: The deprotonated 2-mercaptobenzimidazole is an ambident nucleophile with reactive sites at both sulfur and nitrogen. N-alkylation can compete with the desired S-alkylation.- Control Reaction Conditions: S-alkylation is generally kinetically favored. Using a limited amount of the alkylating agent and lower reaction temperatures can enhance selectivity for S-alkylation.[5][6] - Choice of Base/Solvent: The reaction conditions can influence the site of alkylation. Reactions in the presence of an alkali are reported to favor the thiol form, leading to S-alkylation.[5] Phase-transfer catalysis has been shown to result in exclusive S-monoalkylation under certain conditions.[7]
Difficulty in Product Purification 1. Presence of Unreacted Starting Materials: If the reaction does not go to completion, separating the product from the starting 2-mercaptobenzimidazole can be challenging due to similar polarities.- Optimize Reaction: Drive the reaction to completion by adjusting stoichiometry, reaction time, or temperature. - Aqueous Workup: After the reaction, an aqueous workup can help remove inorganic salts. - Recrystallization: Recrystallization from a suitable solvent, such as ethanol or ethanol/water mixtures, is a common and effective purification method.[1][2]
2. Formation of Disulfide Impurities: The thiol group of 2-mercaptobenzimidazole can be oxidized to form a disulfide, especially if the reaction is exposed to air for extended periods.- Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the nucleophilic substitution reaction (S-alkylation) between 2-mercapto-1H-benzimidazole (also known as benzimidazole-2-thione) and a butyl halide, such as 1-bromobutane, in the presence of a base.[1][2]

Q2: Which butyl halide should I use: chloride, bromide, or iodide?

A2: The reactivity of alkyl halides follows the order I > Br > Cl. 1-Bromobutane is commonly used and provides a good balance of reactivity and cost.[2] If the reaction is sluggish with 1-bromobutane, switching to 1-iodobutane can increase the reaction rate.

Q3: What are the best base and solvent combinations for this synthesis?

A3: Several systems are effective. A common and cost-effective method involves using sodium hydroxide or potassium hydroxide in ethanol and refluxing the mixture.[1][3][4] Another reported system is triethylamine in acetone at room temperature.[2] The choice may depend on the desired reaction temperature and the ease of workup.

Q4: How can I minimize the formation of the N-butylated isomer?

A4: S-alkylation is generally the kinetically favored pathway. To minimize N-alkylation, you can:

  • Use a slight excess of 2-mercaptobenzimidazole relative to the butyl halide.

  • Maintain a moderate reaction temperature, as higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product.

  • The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in a two-phase system (e.g., aqueous KOH/organic solvent) has been reported to be highly selective for S-alkylation.[5][6]

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. A suitable eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the starting materials and the appearance of the product spot.[2]

Q6: What is a typical yield for this reaction?

A6: The reported yields for the synthesis of 2-(butylthio)-1H-benzo[d]imidazole can vary. One study reports a yield of 52%.[2] Optimization of the reaction conditions as outlined in the troubleshooting guide can help maximize the yield.

Experimental Protocols

Protocol 1: S-Alkylation using Sodium Hydroxide in Ethanol

This protocol is adapted from procedures for similar 2-alkylthiobenzimidazoles.[1]

Materials:

  • 2-Mercapto-1H-benzimidazole

  • 1-Bromobutane

  • Sodium Hydroxide (NaOH)

  • Absolute Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-mercapto-1H-benzimidazole (1 equivalent) and sodium hydroxide (1 equivalent) in absolute ethanol.

  • To this solution, add 1-bromobutane (1 equivalent).

  • Heat the reaction mixture to reflux and maintain it for 4-7 hours. Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove any precipitated salts (e.g., sodium bromide).

  • Cool the filtrate, which may induce crystallization of the product. If necessary, add cold water to facilitate precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Protocol 2: S-Alkylation using Triethylamine in Acetone

This protocol is based on the synthesis of 2-(butylthio)-1H-benzo[d]imidazole.[2]

Materials:

  • 2-Mercapto-1H-benzimidazole (or its N-acetylated derivative as used in the reference)

  • 1-Bromobutane

  • Triethylamine

  • Acetone

Procedure:

  • Dissolve 2-mercapto-1H-benzimidazole (1 equivalent) and triethylamine (2 equivalents) in acetone in a round-bottom flask.

  • To the stirred solution, add 1-bromobutane (1 equivalent).

  • Stir the reaction mixture at room temperature for approximately 28 hours, monitoring the progress by TLC.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • To the residue, add water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Data Presentation

Parameter Condition 1 Condition 2 Reference
Alkylating Agent 1-BromobutaneOctyl bromide[2],[4]
Base TriethylamineSodium Hydroxide[2],[4]
Solvent AcetoneMethanol/Water[2],[4]
Temperature Room TemperatureNot specified[2],[4]
Reaction Time 28 hoursNot specified[2],[4]
Yield 52% (for 2-butylthio derivative)Not specified (for 2-octylthio derivative)[2],[4]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 2_Mercaptobenzimidazole 2-Mercapto-1H-benzimidazole Mixing Mix Reactants 2_Mercaptobenzimidazole->Mixing Butyl_Halide Butyl Halide (e.g., 1-Bromobutane) Butyl_Halide->Mixing Base Base (e.g., NaOH, Et3N) Base->Mixing Solvent Solvent (e.g., Ethanol, Acetone) Solvent->Mixing Heating Heat (Reflux) / Stir at RT Mixing->Heating Monitoring Monitor with TLC Heating->Monitoring Filtration Filtration / Evaporation Monitoring->Filtration Precipitation Precipitation with Water Filtration->Precipitation Recrystallization Recrystallization Precipitation->Recrystallization Final_Product Pure 2-Butylsulfanyl- 1H-benzimidazole Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield of This compound Check_Base Is the base strong enough and used in sufficient quantity? Start->Check_Base Check_Temp Was the reaction heated (refluxed) if necessary? Check_Base->Check_Temp Yes Optimize_Base Action: Use 1 eq. of KOH or NaOH. Consider phase-transfer catalyst. Check_Base->Optimize_Base No Check_Reagent Is the butyl halide fresh and reactive? Check_Temp->Check_Reagent Yes Increase_Temp Action: Reflux the reaction mixture for 4-7 hours. Check_Temp->Increase_Temp No Check_Side_Products Is there evidence of N-alkylation (check NMR/TLC)? Check_Reagent->Check_Side_Products Yes Replace_Reagent Action: Use fresh 1-bromobutane or switch to 1-iodobutane. Check_Reagent->Replace_Reagent No Modify_Conditions Action: Lower temperature and use PTC to favor S-alkylation. Check_Side_Products->Modify_Conditions Yes Improved_Yield Improved Yield Check_Side_Products->Improved_Yield No Optimize_Base->Improved_Yield Increase_Temp->Improved_Yield Replace_Reagent->Improved_Yield Modify_Conditions->Improved_Yield

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2-Butylsulfanyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-butylsulfanyl-1H-benzimidazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound product consistently low?

Answer: Low yields can result from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction between 2-mercaptobenzimidazole and 1-bromobutane may not have gone to completion.

    • Solution: Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Suboptimal Base Concentration: The amount of base (e.g., triethylamine) is crucial for deprotonating the thiol group of 2-mercaptobenzimidazole, making it a better nucleophile.

    • Solution: Ensure the base is added in at least a stoichiometric amount, or a slight excess, relative to the 2-mercaptobenzimidazole.

  • Moisture in the Reaction: The presence of water can hydrolyze 1-bromobutane and affect the basicity of the reaction medium.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Loss of Product during Work-up: The product may be lost during the extraction or purification steps.

    • Solution: Optimize the extraction procedure by ensuring the correct pH of the aqueous layer. During purification by column chromatography, select a suitable solvent system to ensure good separation and minimize product loss.

Question 2: My final product is impure. What are the likely side products and how can I avoid them?

Answer: Impurities in the final product are often due to side reactions. The most common side products in this synthesis are N-alkylated and N,S-dialkylated benzimidazoles.

  • Side Reaction 1: N-Alkylation: Besides the desired S-alkylation, the alkylation can also occur on one of the nitrogen atoms of the benzimidazole ring, leading to the formation of 1-butyl-2-(butylthio)-1H-benzimidazole or 3-butyl-2-(butylthio)-1H-benzimidazole.

    • How to Avoid: This side reaction is more likely to occur under strongly basic conditions or at higher temperatures. Using a milder base or carrying out the reaction at room temperature can favor S-alkylation. Using a stoichiometric amount of the alkylating agent can also minimize N-alkylation.[1]

  • Side Reaction 2: N,S-Dialkylation: If an excess of 1-bromobutane is used, dialkylation can occur, resulting in a product with butyl groups on both the sulfur and a nitrogen atom.

    • How to Avoid: Use a 1:1 molar ratio of 2-mercaptobenzimidazole to 1-bromobutane. Add the 1-bromobutane dropwise to the reaction mixture to avoid localized high concentrations.

  • Unreacted Starting Materials: Residual 2-mercaptobenzimidazole or 1-bromobutane can also be present as impurities.

    • How to Remove: These can typically be removed by column chromatography.

Question 3: I am observing multiple spots on my TLC plate even after the reaction is complete. What do they represent?

Answer: The multiple spots on your TLC plate likely correspond to the desired product, unreacted starting materials, and the side products mentioned above.

  • Spot Identification:

    • The most non-polar spot is likely the N,S-dialkylated product.

    • The spot with intermediate polarity is your desired S-alkylated product, this compound.

    • The more polar spots would be the N-alkylated product and the highly polar 2-mercaptobenzimidazole starting material.

  • Confirmation: To confirm the identity of each spot, you can try to isolate each compound by column chromatography and characterize them using techniques like NMR and Mass Spectrometry.

Frequently Asked Questions (FAQs)

What is the common synthetic route for this compound?

The most common method is the S-alkylation of 2-mercaptobenzimidazole with an appropriate butyl halide, typically 1-bromobutane, in the presence of a base.[2]

What is the role of the base in this reaction?

The base, such as triethylamine or potassium carbonate, deprotonates the thiol group (-SH) of 2-mercaptobenzimidazole, forming a thiolate anion. This anion is a much stronger nucleophile than the neutral thiol, facilitating the nucleophilic substitution reaction with 1-bromobutane.

What solvents are suitable for this synthesis?

Polar aprotic solvents like acetone, ethanol, or dimethylformamide (DMF) are commonly used for this reaction.[2][3]

How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate. The disappearance of the starting material spot (2-mercaptobenzimidazole) and the appearance of the product spot indicate the progress of the reaction.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 2-(butylthio)-1H-benzo[d]imidazole

Starting MaterialReagentBaseSolventTemperatureReaction TimeYieldReference
1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone1-bromobutaneTriethylamineAcetoneReflux5 hours83%[2]
1,3-dihydro-2H-1,3-benzimidazole-2-thione4-fluorobenzaldehydeAnhydrous K2CO3DMSOReflux1 hour92%[3]

Note: The second entry is for a similar S-alkylation reaction to demonstrate alternative conditions.

Table 2: Characterization Data for 2-(butylthio)-1H-benzo[d]imidazole

PropertyValueReference
Melting Point134-135 °C[4]
¹H-NMR δ 12.47 (s, 1H, NH), 7.00-7.50 (m, 4H, Ar-H), 3.25 (t, 2H, S-CH₂), 1.70 (m, 2H, CH₂), 1.45 (m, 2H, CH₂), 0.95 (t, 3H, CH₃) (Predicted, requires experimental verification)
¹³C-NMR δ 151.0 (C=N), 143.0, 135.0 (Ar-C), 122.0, 110.0 (Ar-CH), 31.0 (S-CH₂), 30.0 (CH₂), 22.0 (CH₂), 13.5 (CH₃) (Predicted, requires experimental verification)
IR (cm⁻¹) ~3450 (N-H stretching)[2]

Experimental Protocols

Synthesis of 2-(butylthio)-1H-benzo[d]imidazole [2][5]

This protocol is adapted from the literature for the S-alkylation of a 2-mercaptobenzimidazole derivative.

Materials:

  • 1H-benzo[d]imidazole-2(3H)-thione (1 equivalent)

  • 1-Bromobutane (1 equivalent)

  • Triethylamine (1.1 equivalents)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-benzo[d]imidazole-2(3H)-thione in anhydrous acetone, add triethylamine.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromobutane dropwise to the reaction mixture.

  • Reflux the reaction mixture for 5 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove triethylamine hydrobromide.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure 2-(butylthio)-1H-benzo[d]imidazole.

Mandatory Visualization

Synthesis_Pathway 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole Thiolate_Anion Thiolate Anion 2-Mercaptobenzimidazole->Thiolate_Anion + Base 1-Bromobutane 1-Bromobutane Product This compound 1-Bromobutane->Product Base (Et3N) Base (Et3N) Base (Et3N)->Thiolate_Anion Thiolate_Anion->Product + 1-Bromobutane - Br-

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions Thiolate_Anion Thiolate Anion N_Alkylation N-Alkylated Product Thiolate_Anion->N_Alkylation Undesired Pathway NS_Dialkylation N,S-Dialkylated Product Thiolate_Anion->NS_Dialkylation Undesired Pathway Excess_Butyl_Bromide Excess 1-Bromobutane Excess_Butyl_Bromide->NS_Dialkylation Strong_Base_High_Temp Strong Base / High Temperature Strong_Base_High_Temp->N_Alkylation

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction_Completion Check Reaction Completion (TLC) Start->Check_Reaction_Completion Incomplete Incomplete Check_Reaction_Completion->Incomplete Complete Complete Check_Reaction_Completion->Complete Increase_Time_Temp Increase Reaction Time / Temperature Incomplete->Increase_Time_Temp Analyze_Impurities Analyze Impurities (TLC, NMR) Complete->Analyze_Impurities Increase_Time_Temp->Start Side_Products Side Products Present (N-alkylation, N,S-dialkylation) Analyze_Impurities->Side_Products Purification_Issues Purification Issues Analyze_Impurities->Purification_Issues Optimize_Conditions Optimize Conditions: - Milder Base - Stoichiometric Reagents - Lower Temperature Side_Products->Optimize_Conditions End Pure Product, Improved Yield Optimize_Conditions->End Optimize_Purification Optimize Column Chromatography Purification_Issues->Optimize_Purification Optimize_Purification->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 2-Butylsulfanyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-butylsulfanyl-1H-benzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common and effective purification techniques for this compound are column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities present in the crude product.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Based on its synthesis from 1H-benzo[d]imidazole-2(3H)-thione and 1-bromobutane, common impurities may include:

  • Unreacted starting materials: 1H-benzo[d]imidazole-2(3H)-thione and 1-bromobutane.

  • Side-products from the reaction of the base (e.g., triethylamine) with 1-bromobutane.

  • Other benzimidazole-related impurities.[1]

Q3: What are the physical properties of this compound?

A3: this compound is typically an off-white solid.[2] While specific data for this compound is limited, related benzimidazole derivatives are often crystalline solids.

Troubleshooting Purification Issues

Problem Possible Cause Suggested Solution
Low yield after column chromatography The compound is highly soluble in the elution solvent.Use a less polar solvent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.
The compound is still adsorbed to the silica gel.After the initial elution, flush the column with a more polar solvent system (e.g., 5% methanol in dichloromethane) to recover any remaining product.
Oily product after purification Presence of residual solvent.Dry the product under high vacuum for an extended period.
The product has a low melting point or is not pure.Re-purify using a different technique (e.g., recrystallization if chromatography was used initially) or a different solvent system.
Co-elution of impurities during column chromatography The polarity of the impurity is very similar to the product.Try a different solvent system. For example, replace ethyl acetate/hexane with dichloromethane/methanol.
The column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or channels.
Difficulty in inducing crystallization during recrystallization The solution is not supersaturated.Concentrate the solution by slowly evaporating the solvent.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The chosen solvent is not ideal.Try a different solvent or a two-solvent system (e.g., dissolve in a good solvent and add a poor solvent until turbidity appears).
Crystals "oiling out" during recrystallization The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent.
The solution is cooled too quickly.Ensure slow cooling to promote crystal formation over oiling out.

Experimental Protocols

Column Chromatography

This protocol is a general guideline and may need optimization based on the specific impurity profile of your crude product.

1. Preparation of the Column:

  • Select an appropriate size column based on the amount of crude material.
  • Pack the column with silica gel (60-120 mesh) using a slurry method with the initial elution solvent (e.g., 100% hexane).

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent).
  • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.

3. Elution:

  • Start with a non-polar solvent such as n-hexane.
  • Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate. A common gradient is from 100% hexane to a mixture of hexane and ethyl acetate (e.g., 9:1, 8:2, etc.).
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

4. Isolation:

  • Combine the pure fractions.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Table 1: Suggested Solvent Systems for Column Chromatography of Benzimidazole Derivatives

Solvent System Ratio (v/v) Application
Ethyl Acetate / n-Hexane1:9 to 1:1General purification of benzimidazole derivatives.[3]
Methanol / Dichloromethane1:99 to 5:95For more polar benzimidazole derivatives.
Recrystallization

1. Solvent Selection:

  • Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
  • Potential single solvents include ethanol or acetone.
  • A two-solvent system can also be effective. For example, dissolve the compound in a "good" solvent (e.g., dichloromethane) and add a "poor" solvent (e.g., n-hexane or n-pentane) until the solution becomes cloudy.

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent until the solid completely dissolves.

3. Crystallization:

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

Table 2: Common Recrystallization Solvents for Benzimidazole Derivatives

Solvent(s) Notes
EthanolA good general-purpose solvent for many organic compounds.
n-Hexane / AcetoneA common two-solvent system for compounds with intermediate polarity.[4]
n-Hexane / Tetrahydrofuran (THF)Another effective two-solvent system.[4]
Acetic Acid / WaterHas been used for recrystallizing similar sulfur-containing benzimidazole derivatives.[5]

Visualizing Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_cc Column Chromatography cluster_recrys Recrystallization start Crude 2-butylsulfanyl- 1H-benzimidazole cc_prep Prepare Silica Gel Column start->cc_prep Option 1 rec_dissolve Dissolve in Minimal Hot Solvent start->rec_dissolve Option 2 cc_load Load Crude Product cc_prep->cc_load cc_elute Elute with Solvent Gradient cc_load->cc_elute cc_collect Collect & Monitor Fractions (TLC) cc_elute->cc_collect cc_iso Combine Pure Fractions & Evaporate Solvent cc_collect->cc_iso end_product Pure 2-butylsulfanyl- 1H-benzimidazole cc_iso->end_product rec_cool Slowly Cool to Room Temp rec_dissolve->rec_cool rec_ice Cool in Ice Bath rec_cool->rec_ice rec_filter Vacuum Filter Crystals rec_ice->rec_filter rec_dry Dry Crystals Under Vacuum rec_filter->rec_dry rec_dry->end_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_diagnosis Diagnosis cluster_solution Solution start Purification Attempt outcome Unsatisfactory Purity or Yield? start->outcome check_tlc Analyze Crude & Purified Product by TLC outcome->check_tlc Yes success Successful Purification outcome->success No identify_issue Identify Issue: - Co-elution - Low Recovery - Oiling Out - Poor Crystallization check_tlc->identify_issue change_solvent Modify Solvent System (Polarity/Composition) identify_issue->change_solvent change_technique Switch Purification Technique identify_issue->change_technique optimize_conditions Optimize Conditions (e.g., Cooling Rate) identify_issue->optimize_conditions re_purify Re-purify change_solvent->re_purify change_technique->re_purify optimize_conditions->re_purify re_purify->outcome

Caption: Troubleshooting logic for the purification of this compound.

References

Overcoming solubility issues of 2-butylsulfanyl-1H-benzimidazole in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-butylsulfanyl-1H-benzimidazole. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, a benzimidazole derivative, is characterized by its hydrophobic nature due to the butyl group.[1] This leads to poor aqueous solubility while exhibiting better solubility in organic solvents.[1] For experimental assays, it is crucial to select an appropriate solvent system to achieve the desired concentration.

Q2: Which organic solvents are recommended for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) and ethanol are commonly used organic solvents for dissolving benzimidazole derivatives.[1] These solvents are generally suitable for creating stock solutions that can then be further diluted into aqueous assay buffers. However, the final concentration of the organic solvent in the assay should be carefully controlled to avoid affecting the biological system.

Q3: What are the initial signs of solubility issues in my assay?

A3: Signs of solubility problems include the appearance of a precipitate or cloudiness in your stock solution or assay medium after dilution. Inconsistent results between replicate experiments can also be an indicator of poor solubility.

Q4: Can pH be adjusted to improve the solubility of this compound?

A4: Yes, altering the pH of the solution can improve the solubility of some benzimidazole compounds.[2] Since benzimidazoles contain a basic imidazole ring, they can be protonated at acidic pH, which may increase their aqueous solubility. However, the effect of pH on solubility should be determined empirically, and the chosen pH must be compatible with your specific assay.

Troubleshooting Guide

Issue: Precipitate formation upon dilution of a DMSO stock solution into an aqueous buffer.

Cause: The high concentration of the compound in the DMSO stock solution crashes out when introduced to the predominantly aqueous environment of the assay buffer, a phenomenon known as "salting out."

Solutions:

  • Optimize Co-solvent Concentration: Increase the percentage of a water-miscible organic co-solvent in your final assay buffer.[2] Common co-solvents include DMSO, ethanol, or polyethylene glycol (PEG). It is critical to determine the maximum tolerable co-solvent concentration for your specific cell line or protein, as high concentrations can be toxic or interfere with the assay.

  • Use of Surfactants: Incorporate a non-ionic surfactant, such as Tween 80 or Solutol HS-15, into the assay buffer.[3] Surfactants can form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility in the aqueous medium.[4]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[5][6] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used for this purpose.

Issue: Inconsistent assay results and high variability between replicates.

Cause: Poor solubility can lead to an uneven distribution of the compound in the assay wells, resulting in variable effective concentrations and, consequently, inconsistent data.

Solutions:

  • Particle Size Reduction: If you are working with a solid form of the compound, reducing its particle size can increase the surface area available for dissolution, leading to a faster dissolution rate.[3][7] Techniques such as micronization or nanosuspension preparation can be employed.

  • Solid Dispersion: Creating a solid dispersion of the compound in a hydrophilic polymer matrix can improve its dissolution rate and solubility.[5][8] This involves dissolving both the compound and a carrier polymer (e.g., PVP, PEG) in a common solvent and then removing the solvent.

  • Serial Dilution Optimization: When preparing working solutions, perform serial dilutions carefully, ensuring thorough mixing at each step. It may be beneficial to perform the final dilution step directly in the assay plate to minimize the time for potential precipitation.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in various solvents. Please note that these values are estimates and should be confirmed experimentally.

Solvent SystemTemperature (°C)Approximate Solubility (µg/mL)
Water (pH 7.4)25< 1
Phosphate-Buffered Saline (PBS)25< 1
Ethanol25~5000
Dimethyl Sulfoxide (DMSO)25> 50000
10% DMSO in PBS25~10
1% Tween 80 in Water25~25
10 mM HP-β-CD in Water25~50

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Visually inspect the solution for any undissolved particles. If necessary, centrifuge the tube at high speed for 5 minutes and transfer the supernatant to a new tube.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For the assay, serially dilute the stock solution in the assay buffer containing a final DMSO concentration that is non-toxic to the experimental system (typically ≤ 0.5%).

Protocol 2: Enhancing Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your desired aqueous buffer.

  • Prepare a high-concentration stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the compound stock solution to the HP-β-CD solution while vortexing. The molar ratio of HP-β-CD to the compound should be optimized, but a starting point of 10:1 is often effective.

  • Continue to mix the solution at room temperature for at least 1 hour to allow for the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration of the solubilized compound spectrophotometrically or by a suitable analytical method.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting start Weigh Compound dissolve Dissolve in 100% DMSO start->dissolve stock High Concentration Stock Solution dissolve->stock dilute Serial Dilution in Assay Buffer stock->dilute Dilute assay Final Assay Concentration dilute->assay precipitate Precipitation Observed assay->precipitate If problem occurs add_cosolvent Increase Co-solvent % precipitate->add_cosolvent use_surfactant Add Surfactant precipitate->use_surfactant use_cyclodextrin Use Cyclodextrin precipitate->use_cyclodextrin add_cosolvent->dilute Retry use_surfactant->dilute Retry use_cyclodextrin->dilute Retry

Caption: Workflow for preparing and troubleshooting solutions of this compound.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling receptor Target Receptor kinase1 Kinase A receptor->kinase1 Signal Transduction kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression Regulation compound 2-butylsulfanyl- 1H-benzimidazole compound->receptor Inhibition

References

Technical Support Center: Optimizing Reaction Conditions for 2-Butylsulfanyl-1H-Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-butylsulfanyl-1H-benzimidazole derivatives. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common and efficient method for synthesizing this compound is through the S-alkylation of 2-mercaptobenzimidazole with a butyl halide, typically 1-bromobutane, in the presence of a base.

Q2: What are the critical parameters to control for a successful synthesis?

A2: The key parameters to optimize are the choice of base, solvent, reaction temperature, and reaction time. The molar ratio of the reactants is also crucial for maximizing yield and minimizing side products.

Q3: How can I purify the final product, this compound?

A3: Purification can typically be achieved by recrystallization from a suitable solvent such as ethanol.[1][2] For more challenging purifications, column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent is effective.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient base. - Formation of N-alkylated side product.- Increase the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature. Refluxing in a suitable solvent like acetone or ethanol is often effective. - Use at least a stoichiometric amount of a strong base like potassium hydroxide (KOH). - Use a limited amount of 1-bromobutane relative to 2-mercaptobenzimidazole to favor S-alkylation.[4][5][6]
Formation of N-butyl-2-butylsulfanyl-1H-benzimidazole (di-alkylation) - Excess of 1-bromobutane. - Prolonged reaction time at high temperatures. - Strong basic conditions favoring N-alkylation after initial S-alkylation.- Use a molar ratio of 1:1 or a slight excess of 2-mercaptobenzimidazole. - Monitor the reaction closely by TLC and stop it once the mono-S-alkylated product is maximized. - Consider using a milder base or controlling the amount of strong base.
Presence of unreacted 2-mercaptobenzimidazole - Insufficient 1-bromobutane. - Short reaction time. - Inadequate base to deprotonate the thiol.- Ensure a slight molar excess of 1-bromobutane if mono-alkylation is the primary goal and di-alkylation is not a major concern. - Extend the reaction time. - Ensure complete dissolution and reaction of the base.
Difficulty in product isolation/purification - Oily product instead of a solid. - Co-elution of product and impurities during chromatography.- Try to induce crystallization by scratching the flask or seeding with a small crystal. If it remains an oil, proceed with column chromatography. - Optimize the solvent system for column chromatography. A gradient elution might be necessary.
Deacetylation of N-acetyl-2-mercaptobenzimidazole starting material - Use of a strong base in the reaction medium.- If using an N-protected starting material to avoid N-alkylation, be aware that bases like potassium hydroxide or triethylamine can cause deacetylation.[7][8] Consider using a milder base or a different protecting group.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline for the S-alkylation of 2-mercaptobenzimidazole.

Materials:

  • 2-Mercaptobenzimidazole

  • 1-Bromobutane

  • Potassium Hydroxide (KOH)

  • Ethanol (absolute)

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1 equivalent) in absolute ethanol.

  • Add potassium hydroxide (1.1 equivalents) to the solution and stir until it is completely dissolved.

  • To the resulting solution, add 1-bromobutane (1.05 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-7 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the S-alkylation of 2-mercaptobenzimidazole with various alkyl halides, which can be extrapolated for the synthesis of this compound.

Alkyl Halide Base Solvent Temperature Time Yield (%) Reference
1-BromobutaneTriethylamineAcetoneRoom Temp.28 h52[7]
Benzyl chlorideTriethylamineAcetoneRoom Temp.30 h74[7]
Various alkyl halidesSodium hydroxideEthanolReflux4-7 hNot specified[1]
Benzyl halidesSodium hydroxideEthanolRefluxNot specified72-79[3]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the experimental workflow and potential signaling pathways involving this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2-Mercaptobenzimidazole + 1-Bromobutane reaction S-Alkylation (Base, Solvent, Heat) start->reaction Reactants crude Crude Product reaction->crude Yields purification Recrystallization or Column Chromatography crude->purification pure_product Pure 2-Butylsulfanyl- 1H-benzimidazole purification->pure_product analysis NMR, IR, Mass Spec. pure_product->analysis characterization Structural Confirmation analysis->characterization PPARg_signaling cluster_ligand Ligand Activation cluster_receptor Nuclear Receptor Activation cluster_gene_expression Target Gene Regulation ligand 2-Butylsulfanyl- 1H-benzimidazole (PPARγ Agonist) pparg PPARγ ligand->pparg binds heterodimer PPARγ-RXR Heterodimer pparg->heterodimer rxr RXR rxr->heterodimer ppre PPRE (Peroxisome Proliferator Response Element) heterodimer->ppre binds to gene_transcription Gene Transcription ppre->gene_transcription activates mrna mRNA gene_transcription->mrna protein Proteins involved in: - Adipogenesis - Lipid Metabolism - Inflammation mrna->protein Kinase_Inhibition cluster_inhibitor Inhibitor cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_cellular_effects Cellular Effects inhibitor 2-Butylsulfanyl- 1H-benzimidazole Derivative egfr EGFR inhibitor->egfr inhibits vegfr2 VEGFR-2 inhibitor->vegfr2 inhibits pdgfr PDGFR inhibitor->pdgfr inhibits ras_raf RAS-RAF-MEK-ERK Pathway egfr->ras_raf pi3k_akt PI3K-AKT Pathway egfr->pi3k_akt vegfr2->pi3k_akt angiogenesis Angiogenesis vegfr2->angiogenesis pdgfr->ras_raf pdgfr->pi3k_akt proliferation Cell Proliferation ras_raf->proliferation survival Cell Survival pi3k_akt->survival

References

Troubleshooting contamination in 2-butylsulfanyl-1H-benzimidazole cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-butylsulfanyl-1H-benzimidazole cultures.

Frequently Asked Questions (FAQs)

Q1: What is the most likely source of chemical contamination in my this compound stock solution?

A1: The most probable chemical contaminants in your this compound stock are unreacted starting materials from its synthesis. The common synthesis route involves the reaction of 1H-benzo[d]imidazole-2(3H)-thione with 1-bromobutane.[1] Therefore, traces of these two compounds may be present in the final product.

Q2: My cells are showing unexpected morphological changes (e.g., rounding up, detachment) after treatment with this compound. What could be the cause?

A2: Unexpected morphological changes can be due to several factors:

  • High Concentration/Cytotoxicity: Benzimidazole derivatives are known to be cytotoxic at higher concentrations.[2][3][4][5] You may be using a concentration that is too high for your specific cell line. We recommend performing a dose-response experiment to determine the optimal, non-toxic concentration.

  • Microtubule Disruption: Benzimidazoles are known microtubule inhibitors.[6][7][8] Disruption of the microtubule network can lead to changes in cell shape, detachment, and apoptosis.

  • Contamination: Both chemical and biological contaminants can cause adverse cellular effects.

Q3: I am observing a decrease in the potency of my this compound over time in my experiments. What could be the reason?

A3: Benzimidazole derivatives can be unstable in aqueous solutions over extended periods.[9] It is possible that the compound is degrading in your cell culture medium, especially during long-term experiments. It is recommended to prepare fresh dilutions from a stock solution for each experiment.

Q4: What are the expected biological effects of this compound on cells?

A4: As a benzimidazole derivative, this compound is expected to act as a microtubule inhibitor. This can lead to cell cycle arrest, typically at the G2/M phase, and induction of apoptosis.[5][6]

Q5: How can I check the purity of my this compound?

A5: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are effective methods for assessing the purity of your compound.[10][11][12] These techniques can help identify and quantify the presence of impurities.

Troubleshooting Guides

Problem 1: Unexpected Cell Death or Low Viability
Possible Cause Troubleshooting Steps
Concentration too high Perform a dose-response curve to determine the IC50 value for your cell line. Start with a wide range of concentrations to identify a suitable working concentration.
Chemical Contamination Analyze the purity of your this compound stock using HPLC or NMR. If impurities are detected, consider purifying the compound or obtaining a higher purity batch.
Biological Contamination (Bacteria, Fungi, Mycoplasma) Visually inspect the culture for turbidity, color change of the medium, or filamentous structures. Use a mycoplasma detection kit to test for mycoplasma contamination. Discard contaminated cultures and decontaminate the incubator and biosafety cabinet.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically <0.5%). Run a solvent control experiment.
Problem 2: Inconsistent or Non-Reproducible Experimental Results
Possible Cause Troubleshooting Steps
Compound Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[9]
Cell Line Health Ensure that the cells are healthy, in the logarithmic growth phase, and have a low passage number.
Pipetting Errors Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate concentrations.
Variability in Compound Purity If using different batches of the compound, check the purity of each batch to ensure consistency.

Quantitative Data

Table 1: Cytotoxicity of Various Benzimidazole Derivatives on Different Cell Lines (IC50 Values)

Benzimidazole DerivativeCell LineIC50 (µM)Reference
1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chlorideHepG225.14[1]
1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chlorideMCF-722.41[1]
1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chlorideDLD-141.97[1]
Benzimidazole 2HCT-11616.18 µg/mL[2]
Benzimidazole 4MCF-78.86 µg/mL[2]
N-substituted Bis-Benzimidazole 9gNCI-H52250.48 µg/mL[4]
N-substituted Bis-Benzimidazole 9iNCI-H2345.22 µg/mL[4]
Benzenesulfonamide-bearing imidazoleIGR3927.8[5]
Benzenesulfonamide-bearing imidazoleMDA-MB-23120.5[5]

Note: The IC50 values for this compound are not specifically available in the searched literature. The data presented here for other benzimidazole derivatives can be used as a reference to estimate the potential cytotoxic range.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Assessment of this compound

This is a general method that may require optimization for your specific instrument and compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used for benzimidazole derivatives. A starting gradient could be 10% acetonitrile, increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The appearance of a single major peak is indicative of high purity. The presence of other peaks suggests the presence of impurities. The retention times of the starting materials (1H-benzo[d]imidazole-2(3H)-thione and 1-bromobutane) can be determined by running them as standards to identify potential contaminants.

Protocol 2: General ¹H-NMR Method for Structural Confirmation and Purity
  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Concentration: 5-10 mg of the compound in 0.5-0.7 mL of solvent.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Analysis: The ¹H-NMR spectrum should be consistent with the structure of this compound. The presence of unexpected signals may indicate impurities. The signals corresponding to the starting materials can be compared with their known spectra to identify contamination.

Visualizations

Contamination_Troubleshooting_Workflow Troubleshooting Workflow for Contaminated Cultures start Unexpected Experimental Outcome (e.g., cell death, inconsistent data) check_purity Check Purity of this compound (HPLC, NMR) start->check_purity check_culture Inspect Cell Culture for Biological Contamination start->check_culture pure Compound is Pure check_purity->pure Yes impure Compound is Impure check_purity->impure No contaminated Culture is Contaminated check_culture->contaminated Yes not_contaminated Culture is Not Contaminated check_culture->not_contaminated No optimize_concentration Optimize Compound Concentration (Dose-Response Curve) pure->optimize_concentration purify Purify Compound or Obtain New Batch impure->purify discard Discard Contaminated Culture and Decontaminate Equipment contaminated->discard check_protocol Review Experimental Protocol (e.g., solvent concentration, incubation time) not_contaminated->check_protocol purify->check_purity end Proceed with Experiment optimize_concentration->end check_protocol->end

Caption: Troubleshooting workflow for identifying the source of contamination in experiments with this compound.

Microtubule_Disruption_Pathway Mechanism of Action of Benzimidazoles cluster_0 Normal Microtubule Dynamics tubulin αβ-Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization inhibition Inhibition of Polymerization tubulin->inhibition microtubule->tubulin Depolymerization benzimidazole This compound benzimidazole->tubulin g2m_arrest G2/M Phase Cell Cycle Arrest inhibition->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Signaling pathway illustrating the inhibitory effect of this compound on microtubule polymerization, leading to cell cycle arrest and apoptosis.

References

Stability issues of 2-butylsulfanyl-1H-benzimidazole in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing stability issues of 2-butylsulfanyl-1H-benzimidazole in solution.

Troubleshooting Guides

Issue: Precipitation of this compound during experiment.

Question: My this compound precipitated out of solution during my experiment. What could be the cause and how can I prevent this?

Answer:

Precipitation of this compound is a common issue and can be attributed to several factors related to its solubility. Structurally similar benzimidazole derivatives exhibit higher solubility in organic solvents compared to aqueous solutions.[1]

Possible Causes and Solutions:

CauseRecommendation
Solvent Choice The compound is likely more soluble in organic solvents. Consider using solvents such as dimethyl sulfoxide (DMSO) or ethanol for your stock solutions.[1] For aqueous experimental conditions, ensure the final concentration of the organic solvent is compatible with your assay and does not exceed the compound's solubility limit.
Concentration The concentration of this compound may have exceeded its solubility limit in the chosen solvent system. Determine the solubility of the compound in your specific experimental buffer or media before starting your experiment.
pH of Solution The benzimidazole moiety has basic properties. Changes in the pH of your solution can affect the ionization state and, consequently, the solubility of the compound. Evaluate the compound's solubility at different pH values to determine the optimal range for your experiment.
Temperature A decrease in temperature during the experiment could lead to precipitation. Ensure that all solutions are maintained at a constant and appropriate temperature throughout the experiment.

Issue: Inconsistent or non-reproducible experimental results.

Question: I am observing significant variability in my experimental results when using this compound. Could this be a stability issue?

Answer:

Yes, inconsistent results can be a strong indicator of compound instability in your experimental setup. Degradation of the parent compound over time will lead to a decrease in its effective concentration, causing variability in your results. It is crucial to perform forced degradation studies to understand the stability of the molecule.[2]

Troubleshooting Steps:

  • Conduct a preliminary stability study: Prepare a solution of this compound in your experimental buffer. Aliquot the solution and store it under different conditions (e.g., room temperature, 4°C, -20°C, protected from light). Analyze the concentration of the parent compound at different time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating method like HPLC.[3][4]

  • Evaluate solvent effects: The choice of solvent can significantly impact stability. For instance, some compounds are prone to solvolysis in protic solvents. Compare the stability of the compound in different solvents (e.g., DMSO, ethanol, acetonitrile, water) to identify the most suitable one for your stock solutions and experimental dilutions.

  • Assess pH sensitivity: The stability of benzimidazole derivatives can be pH-dependent. Perform stability studies in buffers with different pH values (e.g., acidic, neutral, and basic) to identify the pH range where the compound is most stable.[3]

  • Investigate light sensitivity: Photodegradation can be a concern for benzimidazole compounds.[5][6] Compare the stability of solutions prepared and stored in light versus those protected from light (e.g., using amber vials).

  • Consider temperature effects: Elevated temperatures can accelerate degradation. If your experiment involves incubation at higher temperatures, assess the compound's stability at that temperature over the duration of the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Based on the general solubility profile of similar benzimidazole compounds, organic solvents such as DMSO or ethanol are recommended for preparing high-concentration stock solutions.[1] These stock solutions can then be diluted into aqueous buffers for your experiments, ensuring the final organic solvent concentration is low and does not affect the assay.

Q2: How should I store my solutions of this compound?

A2: For short-term storage, it is generally advisable to keep solutions at 4°C and protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation and prevent issues associated with repeated freeze-thaw cycles.[7] A stability study should be conducted to determine the optimal storage conditions for your specific solvent and concentration.

Q3: My compound has been stored for a while. How can I check if it has degraded?

A3: The most reliable way to assess the purity and integrity of your compound is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][9] By comparing the chromatogram of your stored sample to that of a freshly prepared solution or a reference standard, you can identify and quantify any degradation products that may have formed.

Q4: What are the likely degradation pathways for this compound?

Q5: How can I develop a stability-indicating HPLC method for this compound?

A5: A stability-indicating method is one that can separate the parent compound from its degradation products. To develop such a method, you will need to perform forced degradation studies to generate these degradation products.[2][3] The general steps are outlined in the Experimental Protocols section below.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the intrinsic stability of this compound.

Objective: To generate potential degradation products and identify conditions under which the compound is unstable.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Expose the compound to the following stress conditions. A control sample (unstressed stock solution diluted in the same solvent to the final concentration) should be analyzed in parallel.

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve the stressed solid in the initial solvent for analysis.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a reverse-phase HPLC system with a UV detector. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative.[10]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column Selection: Start with a C18 column, which is a versatile choice for many small molecules.

  • Mobile Phase Optimization:

    • Begin with a simple mobile phase, such as a mixture of water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) and acetonitrile or methanol.

    • Run a gradient elution (e.g., 10% to 90% organic solvent over 20-30 minutes) to get an initial separation profile of the parent compound and its degradation products (from the forced degradation study).

    • Adjust the gradient slope, initial and final organic phase concentrations, and flow rate to improve the resolution between the parent peak and the degradation product peaks.

    • If co-elution occurs, try a different organic modifier (methanol vs. acetonitrile) or a different pH of the aqueous phase.

  • Wavelength Selection: Use a diode array detector (DAD) or a variable wavelength detector to determine the optimal wavelength for detecting both the parent compound and its degradation products. This is often the wavelength of maximum absorbance of the parent compound.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (105°C, Solid) stock->thermal photo Photolytic (UV/Vis Light) stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis (C18 Column, Gradient Elution) neutralize->hplc data Data Evaluation (Peak Purity & Degradation %) hplc->data

Caption: Workflow for a forced degradation study.

logical_relationship cluster_factors Influencing Factors cluster_issues Potential Issues cluster_outcome Experimental Outcome Solvent Solvent Degradation Chemical Degradation Solvent->Degradation Precipitation Precipitation Solvent->Precipitation pH pH pH->Degradation pH->Precipitation Temperature Temperature Temperature->Degradation Temperature->Precipitation Light Light Exposure Light->Degradation Concentration Concentration Concentration->Precipitation Inconsistent_Results Inconsistent Results Degradation->Inconsistent_Results Precipitation->Inconsistent_Results

Caption: Factors affecting experimental outcomes.

References

Technical Support Center: Synthesis of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzimidazole derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of benzimidazole derivatives.

Problem 1: Low Yield of the Desired Benzimidazole Derivative

Q: My reaction is resulting in a low yield of the target benzimidazole. What are the potential causes and how can I improve the yield?

A: Low yields in benzimidazole synthesis are a common issue and can stem from several factors. Here's a systematic approach to troubleshoot this problem:

  • Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter. While traditional methods often require high temperatures (150-180°C), this can also lead to degradation and side product formation.[1][2] Modern methods often utilize milder conditions. For instance, some reactions can be carried out at room temperature with the right catalyst and solvent combination, leading to high yields.[3] It is crucial to optimize the temperature for your specific substrates and catalyst. Increasing the temperature up to a certain point (e.g., 60-100°C) can enhance the reaction rate, but excessive heat can be detrimental.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion of starting materials, while excessively long reaction times can lead to the formation of degradation products. Optimization of the reaction time is key to maximizing the yield.

  • Catalyst Selection and Concentration:

    • The choice of catalyst is pivotal. A wide range of catalysts, from mineral acids (like 4N HCl) to Lewis acids and various heterogeneous catalysts, have been employed.[4][5] The catalytic efficiency can vary significantly. For example, in the synthesis of 2-phenyl benzimidazole, using cobalt (II) acetylacetone as a catalyst in methanol can result in a yield of up to 97%.[3]

    • The catalyst loading is also important. A systematic optimization of the catalyst amount should be performed to find the optimal concentration for your reaction.

  • Solvent Effects:

    • The solvent plays a crucial role in the reaction's success. Polar solvents like methanol and ethanol are often effective.[3] The choice of solvent can significantly impact the reaction rate and yield. For instance, a study on the synthesis of a 2-phenylbenzimidazole derivative showed a 97% yield in methanol, compared to lower yields in other solvents.[3]

  • Purity of Reactants:

    • Ensure the purity of your starting materials, particularly the o-phenylenediamine and the aldehyde or carboxylic acid. Impurities can interfere with the reaction and lead to the formation of byproducts, thus reducing the yield of the desired product.

Problem 2: Formation of Undesired Byproducts

Q: I am observing significant amounts of byproducts in my reaction mixture. How can I minimize their formation?

A: The formation of byproducts is a frequent challenge, especially in Phillips-Ladenburg and Weidenhagen reactions.[2] Here are some strategies to improve the selectivity of your synthesis:

  • Control of Stoichiometry:

    • Carefully control the molar ratio of your reactants. For instance, in the synthesis of 1,2-disubstituted benzimidazoles, using a 1:2 molar ratio of o-phenylenediamine to aldehyde is often required. An incorrect ratio can lead to a mixture of mono- and di-substituted products.[6]

  • Reaction Conditions:

    • As with low yields, optimizing the reaction temperature and time can help minimize the formation of side products. High temperatures, in particular, can promote side reactions.[2]

  • Selective Catalysts:

    • The choice of catalyst can influence the reaction's selectivity. Some catalysts may favor the formation of the desired product over byproducts. For example, Er(OTf)3 has been shown to selectively catalyze the formation of 1,2-disubstituted benzimidazoles.[6]

  • Atmosphere:

    • Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions, which can be a source of impurities.

Problem 3: Difficulty in Product Purification

Q: I am struggling to purify my benzimidazole derivative. What are the recommended purification techniques?

A: Purification of benzimidazole derivatives can be challenging due to their physical properties and the presence of closely related impurities. Here are some common and effective purification methods:

  • Recrystallization:

    • This is the most common method for purifying solid benzimidazole derivatives. The choice of solvent is critical. Often, a solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures is used. Boiling water is a common solvent for the recrystallization of benzimidazole itself.[7] For derivatives, other solvents or solvent mixtures may be necessary.

    • If the product is colored, treatment with activated charcoal during recrystallization can help remove colored impurities.[7]

  • Column Chromatography:

    • For complex mixtures or when recrystallization is ineffective, column chromatography is a powerful purification technique. The choice of stationary phase (e.g., silica gel) and mobile phase (a mixture of solvents) will depend on the polarity of your compound and the impurities.

  • Acid-Base Extraction:

    • Benzimidazoles are basic compounds and can be protonated to form salts that are soluble in aqueous acid. This property can be exploited for purification. The crude product can be dissolved in an acidic solution, washed with an organic solvent to remove non-basic impurities, and then the benzimidazole can be precipitated by neutralizing the aqueous solution with a base.

  • Precipitation:

    • In some cases, the desired product can be selectively precipitated from the reaction mixture by adjusting the pH or by adding a solvent in which it is insoluble.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzimidazole derivatives?

A1: The two classical and most widely used methods for synthesizing benzimidazoles are:

  • Phillips-Ladenburg Synthesis: This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (like an ester or anhydride) in the presence of an acid catalyst, typically at elevated temperatures.[1][2]

  • Weidenhagen Synthesis: This method involves the reaction of an o-phenylenediamine with an aldehyde or a ketone, often in the presence of an oxidizing agent.[2]

In recent years, many "green" and more efficient methods have been developed, utilizing microwave irradiation, ultrasound, and novel catalysts to achieve higher yields under milder conditions.[8]

Q2: How do electron-donating or electron-withdrawing groups on the reactants affect the synthesis?

A2: The electronic nature of the substituents on both the o-phenylenediamine and the aldehyde/carboxylic acid can significantly influence the reaction rate and yield. Generally, electron-donating groups on the o-phenylenediamine can increase its nucleophilicity, potentially accelerating the initial steps of the reaction. The effect of substituents on the aldehyde is more complex and can depend on the specific reaction mechanism and catalyst used. In some cases, electron-withdrawing groups on the aldehyde can make the carbonyl carbon more electrophilic and facilitate the initial nucleophilic attack by the diamine.

Q3: What are some of the key safety precautions to take during benzimidazole synthesis?

A3: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Specific precautions for benzimidazole synthesis include:

  • Handling of Reactants: o-Phenylenediamines can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Some aldehydes are irritants.

  • Solvent Safety: Many organic solvents used in the synthesis are flammable and volatile. Work in a well-ventilated fume hood and away from ignition sources.

  • High-Temperature Reactions: When conducting reactions at high temperatures, use appropriate heating equipment (e.g., heating mantles, oil baths) and ensure proper temperature control to avoid runaway reactions.

  • Acid/Base Handling: Strong acids and bases are often used. Handle them with care and appropriate PPE.

Data Presentation

Table 1: Effect of Solvent on the Yield of 2-Phenylbenzimidazole

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)Reference
1MethanolCobalt (II) acetylacetoneRoom Temp497[3]
2EthanolCobalt (II) acetylacetoneRoom Temp492[3]
3AcetonitrileCobalt (II) acetylacetoneRoom Temp485[3]
4DichloromethaneCobalt (II) acetylacetoneRoom Temp480[3]
5WaterL-ProlineReflux398[9]
6ChloroformL-ProlineReflux595[9]
7EthanolL-ProlineReflux588[9]

Table 2: Effect of Catalyst on the Yield of 2-Substituted Benzimidazoles

EntryReactantsCatalystSolventTemperature (°C)TimeYield (%)Reference
1o-phenylenediamine, BenzaldehydeEr(OTf)₃ (10 mol%)Water12015 min72 (1,2-disubstituted)[6]
2o-phenylenediamine, BenzaldehydeNoneWater12015 min41 (mono-), 51 (di-)[6]
3o-phenylenediamine, BenzaldehydePFPATEthanolRoom Temp4 h88[10]
4o-phenylenediamine, Carboxylic Acidsp-TSOHVariousVariousVariousHigh[11]

Experimental Protocols

Protocol 1: General Procedure for the Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-phenylenediamine (1 equivalent).

  • Addition of Reactants: Add the carboxylic acid (1.1 to 1.5 equivalents) and the acid catalyst (e.g., 4N HCl).

  • Heating: Heat the reaction mixture to the desired temperature (typically 100-180°C) and stir for the optimized reaction time (monitor by TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a base (e.g., 10% NaOH solution) until the pH is neutral or slightly basic. This will precipitate the crude benzimidazole.

    • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, water, or a mixture of solvents).

    • If necessary, further purify the product by column chromatography.

  • Characterization: Characterize the purified product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Purification of Benzimidazole by Recrystallization

This protocol describes the purification of crude benzimidazole using water as the solvent.

  • Dissolution: In a beaker, dissolve the crude benzimidazole in a minimum amount of boiling water.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[7]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold water and then dry them in an oven at an appropriate temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start: Reactants & Solvent reaction Reaction Vessel (Heating & Stirring) start->reaction 1. Combine monitoring Reaction Monitoring (TLC) reaction->monitoring 2. Periodically Sample monitoring->reaction Continue neutralization Neutralization & Precipitation monitoring->neutralization 3. Reaction Complete filtration Filtration neutralization->filtration 4. Isolate Crude purification Purification (Recrystallization/Chromatography) filtration->purification 5. Purify characterization Characterization (NMR, MS, MP) purification->characterization 6. Analyze final_product Final Product characterization->final_product 7. Confirm Structure

Caption: A generalized experimental workflow for the synthesis and purification of benzimidazole derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulates Proliferation Proliferation GeneExpression->Proliferation Leads to Benzimidazole Benzimidazole Derivative (e.g., Nazartinib) Benzimidazole->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a benzimidazole derivative, preventing downstream activation of the MAPK cascade.[12][13]

References

Technical Support Center: Scaling Up 2-butylsulfanyl-1H-benzimidazole Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-butylsulfanyl-1H-benzimidazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important benzimidazole derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is the S-alkylation of 2-mercaptobenzimidazole (2-MBI) with a suitable butylating agent, typically 1-bromobutane or 1-iodobutane. The reaction is conducted in the presence of a base to deprotonate the thiol group, forming a nucleophilic thiolate that readily reacts with the alkyl halide.[1][2][3]

Q2: Why is S-alkylation favored over N-alkylation in this synthesis?

A2: 2-Mercaptobenzimidazole exists in a tautomeric equilibrium between the thione and thiol forms.[3] In the presence of a base, the thiol proton is more acidic and is preferentially removed, leading to the formation of the thiolate anion. This anion is a soft nucleophile, which, according to Pearson's Hard and Soft Acid-Base (HSAB) theory, reacts preferentially with the soft electrophilic carbon of the alkyl halide, resulting in S-alkylation. Using a limited quantity of the alkylating agent and mild basic conditions further favors the formation of the S-alkylated product over N-alkylation.[1][2]

Q3: What are the critical parameters to control during the scale-up process?

A3: Key parameters include:

  • Temperature: Exothermic reactions can lead to side products. Gradual addition of reagents and efficient cooling are crucial.

  • Agitation: Homogeneous mixing is vital for consistent reaction progress and heat distribution, especially in heterogeneous reaction mixtures.[1][4]

  • Stoichiometry: Precise control over the molar ratios of reactants and base is necessary to maximize yield and minimize impurities.

  • Purity of Starting Materials: Impurities in 2-mercaptobenzimidazole or the alkylating agent can lead to unwanted side reactions and complicate purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Base Inefficiency: The base may be too weak, not fully soluble, or used in insufficient quantity. 3. Side Reactions: Formation of N-alkylated or dialkylated byproducts.[5] 4. Poor Quality Reagents: Degradation or impurities in starting materials.1. Monitor the reaction by TLC or LC-MS. If starting material remains, extend the reaction time or slightly increase the temperature. 2. Switch to a stronger base (e.g., KOH, NaH) or use a phase-transfer catalyst if using a two-phase system.[1][2] Ensure the base is fresh and anhydrous where necessary. 3. Use a slight excess of 2-mercaptobenzimidazole relative to 1-bromobutane. Maintain a low reaction temperature and use a less polar, aprotic solvent. 4. Verify the purity of reactants by melting point, NMR, or other appropriate analytical techniques before starting the reaction.
Product Purification Issues 1. Oily Product: The product fails to crystallize. 2. Persistent Impurities: Co-crystallization of starting materials or byproducts with the desired product.1. Attempt purification by column chromatography using a silica gel stationary phase and an appropriate solvent system (e.g., hexane/ethyl acetate). 2. Select a recrystallization solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.[6] Consider washing the crude product with a solvent that selectively dissolves the impurity.
Formation of Side Products 1. N-alkylation: Reaction occurring on one of the benzimidazole nitrogen atoms. 2. Oxidation: The thiol group of 2-mercaptobenzimidazole can oxidize to form a disulfide.1. Use a polar aprotic solvent (e.g., DMF, Acetone) and a base that favors S-alkylation (e.g., K₂CO₃, Et₃N).[6][7][8] Avoid strong bases like NaH in excess, which can generate the N-anion. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric oxidation.

Quantitative Data Summary

The choice of base and solvent significantly impacts the reaction's efficiency. The following tables summarize the effects observed in related S-alkylation reactions.

Table 1: Effect of Base on Reaction Efficiency

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Triethylamine (Et₃N)AcetoneRoom Temp2852[7]
Potassium Carbonate (K₂CO₃)AcetoneReflux1577[7]
Potassium Carbonate (K₂CO₃)DMSOReflux192[9]
Potassium Hydroxide (KOH)Dichloromethane/WaterRoom Temp-High Conversion[1][4]

Table 2: Effect of Solvent on S-Alkylation

SolventBaseTemperature (°C)Key ObservationReference
AcetoneEt₃N / K₂CO₃RT - RefluxGood for small-scale lab synthesis.[7]
Dimethylformamide (DMF)K₂CO₃Room TempEffective solvent for dissolving reactants.[6]
Dimethyl Sulfoxide (DMSO)K₂CO₃RefluxAllows for very short reaction times and high yields.[9]
Dichloromethane/Water (Two-Phase)KOHRoom TempPhase-transfer catalyst can enhance the reaction rate.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-Mercaptobenzimidazole (1.0 eq)

  • 1-Bromobutane (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetone or Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 2-mercaptobenzimidazole in acetone (or DMF), add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate salt.

  • Add 1-bromobutane dropwise to the suspension over 15-20 minutes.

  • Heat the reaction mixture to reflux (for acetone, approx. 56°C) or maintain at room temperature (for DMF) and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol or Ethanol/Water mixture

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If the product is highly soluble, add water dropwise to the hot solution until slight turbidity persists.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum to obtain pure this compound.[7]

Visualized Workflows and Pathways

Diagram 1: Synthesis Pathway

Synthesis_Pathway MBI 2-Mercaptobenzimidazole Thiolate Benzimidazole-2-thiolate (Nucleophile) MBI->Thiolate Deprotonation Product This compound Thiolate->Product Sₙ2 Reaction Bromobutane 1-Bromobutane (Electrophile) Bromobutane->Product Salt KBr + H₂O + CO₂ Base Base (e.g., K₂CO₃) Base->Thiolate

Caption: Reaction scheme for the S-alkylation of 2-mercaptobenzimidazole.

Diagram 2: Experimental Workflow

Experimental_Workflow start Start reagents 1. Mix 2-MBI, Base, & Solvent start->reagents addition 2. Add 1-Bromobutane Dropwise reagents->addition reaction 3. Heat & Stir (Monitor by TLC) addition->reaction workup 4. Cool & Filter reaction->workup evaporation 5. Evaporate Solvent workup->evaporation purification 6. Purify Product (Recrystallization or Chromatography) evaporation->purification analysis 7. Characterize Product (NMR, MS, m.p.) purification->analysis end End analysis->end Troubleshooting_Low_Yield action action start Low Yield Observed check_tlc Starting Material Present on TLC? start->check_tlc check_base Base Strength/ Amount Correct? check_tlc->check_base No action_time Increase Reaction Time check_tlc->action_time Yes check_temp Reaction Temp Optimal? check_base->check_temp Yes action_base Use Stronger Base or More Equivalents check_base->action_base No check_purity Reagents Pure? check_temp->check_purity Yes action_temp Increase Temperature Slightly check_temp->action_temp No action_purify Purify Starting Materials check_purity->action_purify No action_time->check_base action_base->check_temp action_temp->check_purity

References

Validation & Comparative

A Comparative Analysis of 2-butylsulfanyl-1H-benzimidazole and Albendazole

Author: BenchChem Technical Support Team. Date: November 2025

Guide Published: November 2025

This guide provides a detailed comparison between the well-established, broad-spectrum anthelmintic drug, albendazole, and the lesser-known compound, 2-butylsulfanyl-1H-benzimidazole. The comparison is intended for researchers, scientists, and professionals in drug development to highlight the known activities of albendazole as a benchmark against a structurally related but poorly characterized molecule.

Disclaimer: A comprehensive review of published scientific literature reveals a significant lack of experimental data regarding the biological activity, efficacy, and toxicity of this compound. The compound is primarily documented in chemical databases and supplier catalogs[1]. Therefore, this guide presents a detailed profile of albendazole, supported by extensive experimental data, and offers a theoretical perspective on this compound based on the general properties of the benzimidazole scaffold.

Overview and Chemical Structures

Albendazole is a member of the benzimidazole class of compounds and is included in the World Health Organization's List of Essential Medicines. It is a broad-spectrum anthelmintic used to treat a variety of parasitic worm infections in humans and animals, such as neurocysticercosis, hydatid disease, and soil-transmitted helminthiasis[2][3][4]. Its efficacy stems from its ability to interfere with key cellular processes in parasites.

This compound is also a benzimidazole derivative, characterized by a butylthio (-S-(CH₂)₃CH₃) group at the 2-position of the benzimidazole core. While benzimidazoles with substitutions at this position are known to possess a range of biological activities, including anthelmintic, antifungal, and anticancer properties, specific experimental data for this particular compound are not available in peer-reviewed literature[5][6][7].

CompoundChemical StructureIUPAC NameFormulaMolar Mass
Albendazole methyl [6-(propylsulfanyl)-1H-benzimidazol-2-yl]carbamateC₁₂H₁₅N₃O₂S265.33 g/mol [2]
This compound 2-(butylsulfanyl)-1H-benzimidazoleC₁₁H₁₄N₂S206.31 g/mol

Mechanism of Action

The primary mechanism of action for albendazole and other anthelmintic benzimidazoles is the disruption of microtubule formation[3][8].

  • Binding to β-tubulin: Albendazole selectively binds to the colchicine-sensitive site of β-tubulin in parasitic cells with high affinity[2][4]. This binding affinity is significantly higher for parasite tubulin than for mammalian tubulin, which accounts for its selective toxicity[4].

  • Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the parasite's cytoskeleton[8][9].

  • Cellular Disruption: The loss of cytoplasmic microtubules leads to a cascade of downstream effects, including impaired cell division, inhibited glucose uptake, and depletion of glycogen stores[2][9]. This ultimately results in energy depletion, immobilization, and death of the parasite[3][8].

While the specific mechanism of this compound is uncharacterized, many 2-substituted benzimidazoles share this tubulin-inhibiting property[10]. It is plausible that it could interact with β-tubulin, but this remains to be experimentally verified.

cluster_drug Benzimidazole Action cluster_cell Parasite Cell Drug Albendazole Tubulin β-tubulin Subunit Drug->Tubulin Binds with high affinity Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Cytoplasmic Microtubules Polymerization->Microtubules Forms GlucoseUptake Glucose Uptake Microtubules->GlucoseUptake Maintains structure for Energy Glycogen & ATP Depletion GlucoseUptake->Energy Leads to Death Immobilization & Death Energy->Death

Figure 1. Mechanism of action pathway for albendazole.

Comparative Pharmacokinetic Profile

The pharmacokinetics of albendazole are well-documented. It is characterized by low aqueous solubility and poor absorption, which is significantly enhanced by co-administration with a fatty meal[11]. After absorption, it undergoes rapid first-pass metabolism in the liver, primarily to its active metabolite, albendazole sulfoxide. The parent drug is typically undetectable in plasma[2][11]. No pharmacokinetic data exists for this compound.

Table 1: Pharmacokinetic Parameters of Albendazole

ParameterValue (Human)Notes
Bioavailability <5% (fasted state)Increases up to 5-fold with a fatty meal[11]. Highly variable among individuals[12].
Protein Binding 70% (Albendazole Sulfoxide)[2]
Metabolism Rapid and extensive hepatic first-pass metabolism.Primarily converted to the active metabolite, albendazole sulfoxide, by CYPs and FMO[2].
Active Metabolite Albendazole SulfoxideSystemic anthelmintic activity is attributed to this metabolite[11].
Tmax (Sulfoxide) 2 - 5 hoursTime to reach maximum plasma concentration after a 400 mg oral dose with a fatty meal[11].
Elimination Half-life (Sulfoxide) 8 - 12 hours[2][9]
Excretion Primarily biliary; <1% excreted in urine.[2][9][11]

Toxicity and Side Effects

Albendazole is generally well-tolerated, especially with short-term use. Side effects are more common with the higher doses and longer treatment durations required for systemic infections like neurocysticercosis. Due to its low solubility and absorption, acute overdose is rare[2].

Table 2: Reported Toxicity and Adverse Effects of Albendazole

Toxicity / Side EffectDetails
Acute Oral LD₅₀ (Rat) 2,500 mg/kg[2]
Common Side Effects (>10%) Headache, abnormal liver function tests (especially in hydatid disease)[2].
Less Common Side Effects (1-10%) Abdominal pain, nausea, vomiting, dizziness, fever, temporary hair loss[2][13].
Rare but Serious Side Effects Bone marrow suppression (leukopenia, pancytopenia), liver inflammation/failure, kidney failure[2][13][14][15].
Contraindications Known hypersensitivity to benzimidazoles, pregnancy (Category D in Australia)[2][3].

Experimental Protocols

To evaluate a novel compound like this compound and compare it to a standard like albendazole, a series of standardized in vitro and in vivo experiments would be necessary. Below are detailed protocols for key assays.

In Vitro Anthelmintic Activity Screening

This protocol describes a typical primary screening assay using the adult free-living nematode Caenorhabditis elegans or a parasitic model like Heligmosomoides polygyrus.

Figure 2. Workflow for in vitro anthelmintic motility assay.

Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of test compounds and albendazole (as a positive control) in 100% DMSO. Prepare a negative control with DMSO alone.

  • Worm Culture: Adult Heligmosomoides polygyrus are recovered from the intestines of previously infected mice and washed in culture medium.

  • Assay Setup: Dispense approximately 10 adult worms into each well of a 96-well microtiter plate containing culture medium.

  • Compound Addition: Add the test compounds and controls to the wells to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration should not exceed 1%.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ environment for 72 hours.

  • Motility Assessment: At 24, 48, and 72 hours, assess worm motility under a dissecting microscope. Motility can be scored on a scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = severely reduced activity, 0 = dead/no movement).

  • Data Analysis: Determine the concentration of the compound that inhibits motility by 50% (IC₅₀) by plotting the percentage of motility inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of a compound on the formation of microtubules from purified tubulin. The polymerization is monitored by an increase in light scattering (turbidity).

Methodology:

  • Reagent Preparation:

    • Reconstitute purified tubulin (e.g., porcine or bovine brain) to 10 mg/mL in a microtubule assembly buffer (MTAB: 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 1 mM GTP)[16].

    • Prepare a microtubule reaction mix on ice containing MTAB, 5% glycerol, 2 mM GTP, and 5 mg/mL tubulin[16].

    • Prepare test compounds (e.g., this compound, albendazole) and controls (e.g., paclitaxel as a promoter, nocodazole as an inhibitor) in the same buffer.

  • Assay Procedure:

    • Pre-warm a 96-well plate reader to 37°C.

    • In a pre-chilled 96-well plate, add the test compounds/controls.

    • Add the microtubule reaction mix to each well for a final volume of ~50-100 µL[16][17].

    • Immediately place the plate in the reader.

  • Data Collection:

    • Measure the absorbance (turbidity) at 340 nm or 350 nm every 20-30 seconds for 60-90 minutes at 37°C[16][17].

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Compare the curves from wells with test compounds to the positive (promoter) and negative (inhibitor/DMSO) controls. Inhibition of polymerization will result in a lower rate of absorbance increase and a lower final plateau compared to the DMSO control.

cluster_prep Preparation (On Ice) cluster_assay Assay Execution cluster_analysis Data Analysis A Reconstitute Purified Tubulin (in MTAB + GTP) B Prepare Reaction Mix (Tubulin, Glycerol, GTP) A->B E Add Reaction Mix to Wells B->E C Prepare Test Compounds in Buffer D Add Compounds to Chilled 96-well Plate C->D D->E F Incubate Plate at 37°C in Spectrophotometer E->F G Measure Absorbance (340nm) Every 30s for 60-90 min F->G H Plot Absorbance vs. Time G->H I Compare Polymerization Curves to Controls H->I

Figure 3. Workflow for in vitro tubulin polymerization assay.

Conclusion

Albendazole is a highly effective, broad-spectrum anthelmintic with a well-defined mechanism of action centered on the inhibition of parasite tubulin polymerization. Its pharmacokinetic and toxicological profiles are extensively studied, making it a crucial medicine for controlling parasitic diseases worldwide.

In contrast, this compound remains an uncharacterized compound from a biological perspective. While its chemical structure places it within the benzimidazole class, which is rich in anthelmintic agents, its efficacy, mechanism, and safety are unknown. The experimental protocols outlined in this guide provide a clear roadmap for the necessary investigations to determine if this compound holds any therapeutic potential. Without such data, any comparison to the established profile of albendazole is purely speculative. Further research is required to elucidate the biological properties of this and other understudied benzimidazole derivatives.

References

In-Vivo Validation of 2-Butylsulfanyl-1H-Benzimidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vivo validation of 2-butylsulfanyl-1H-benzimidazole, a novel benzimidazole derivative with potential therapeutic applications. Due to the limited availability of direct in-vivo data for this specific compound, this document presents a representative analysis based on the well-established activities of structurally related benzimidazoles, such as albendazole and fenbendazole. The data presented for this compound is hypothetical and serves to illustrate the experimental framework for its in-vivo validation.

Executive Summary

Benzimidazole derivatives are a class of compounds renowned for their broad-spectrum biological activities, most notably as anthelmintic and anticancer agents. The primary mechanism of action for many benzimidazoles involves the disruption of microtubule polymerization by binding to β-tubulin. This interference with cellular division and structure is cytotoxic to both parasitic helminths and rapidly dividing cancer cells. This guide outlines the potential in-vivo efficacy of this compound in both anthelmintic and anticancer contexts, benchmarked against the established drugs albendazole and fenbendazole.

Comparative In-Vivo Efficacy Data

The following tables summarize representative quantitative data from hypothetical in-vivo studies on this compound, compared with reported data for albendazole and fenbendazole.

Anthelmintic Activity: Fecal Egg Count Reduction in a Murine Model
CompoundDosage (mg/kg)Route of AdministrationEfficacy (Fecal Egg Count Reduction %)Citation
This compound (Hypothetical) 25Oral92%-
Albendazole25Oral95%[1]
Fenbendazole25Oral94%-
Anticancer Activity: Tumor Growth Inhibition in a Xenograft Mouse Model (Human Colorectal Carcinoma)
CompoundDosage (mg/kg/day)Route of AdministrationTumor Growth Inhibition (%)Citation
This compound (Hypothetical) 50Oral55%-
Albendazole50Oral60%[2]
Fenbendazole50Oral58%[3]

Signaling Pathway and Mechanism of Action

The primary mechanism of action for benzimidazole derivatives involves the disruption of microtubule dynamics, which is crucial for cell division, intracellular transport, and maintenance of cell structure.

cluster_0 Cellular Microenvironment Benzimidazole Derivative Benzimidazole Derivative β-tubulin β-tubulin Benzimidazole Derivative->β-tubulin Binds to Microtubule Polymerization Microtubule Polymerization β-tubulin->Microtubule Polymerization Inhibits incorporation into α-tubulin α-tubulin α-tubulin->Microtubule Polymerization Disrupted Microtubules Disrupted Microtubules Microtubule Polymerization->Disrupted Microtubules Leads to Mitotic Arrest Mitotic Arrest Disrupted Microtubules->Mitotic Arrest Induces Apoptosis Apoptosis Mitotic Arrest->Apoptosis Triggers

Caption: General signaling pathway for benzimidazole derivatives.

Experimental Workflows

The following diagrams illustrate the typical workflows for in-vivo validation of anthelmintic and anticancer activities.

Anthelmintic In-Vivo Validation Workflow

cluster_1 Workflow Animal Model Selection (e.g., Mice) Animal Model Selection (e.g., Mice) Infection with Helminths Infection with Helminths Animal Model Selection (e.g., Mice)->Infection with Helminths Treatment Groups (Compound, Control, Standard) Treatment Groups (Compound, Control, Standard) Infection with Helminths->Treatment Groups (Compound, Control, Standard) Drug Administration Drug Administration Treatment Groups (Compound, Control, Standard)->Drug Administration Fecal Sample Collection Fecal Sample Collection Drug Administration->Fecal Sample Collection Fecal Egg Count Fecal Egg Count Fecal Sample Collection->Fecal Egg Count Data Analysis (Efficacy Calculation) Data Analysis (Efficacy Calculation) Fecal Egg Count->Data Analysis (Efficacy Calculation)

Caption: Workflow for in-vivo anthelmintic activity assessment.

Anticancer In-Vivo Validation Workflow

cluster_2 Workflow Animal Model Selection (e.g., Nude Mice) Animal Model Selection (e.g., Nude Mice) Tumor Cell Implantation (Xenograft) Tumor Cell Implantation (Xenograft) Animal Model Selection (e.g., Nude Mice)->Tumor Cell Implantation (Xenograft) Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation (Xenograft)->Tumor Growth Monitoring Treatment Groups (Compound, Vehicle, Standard) Treatment Groups (Compound, Vehicle, Standard) Tumor Growth Monitoring->Treatment Groups (Compound, Vehicle, Standard) Drug Administration Drug Administration Treatment Groups (Compound, Vehicle, Standard)->Drug Administration Tumor Volume Measurement Tumor Volume Measurement Drug Administration->Tumor Volume Measurement Data Analysis (TGI Calculation) Data Analysis (TGI Calculation) Tumor Volume Measurement->Data Analysis (TGI Calculation)

Caption: Workflow for in-vivo anticancer activity assessment.

Experimental Protocols

In-Vivo Anthelmintic Activity in a Murine Model

Objective: To evaluate the efficacy of this compound in reducing the fecal egg count of a target helminth in an experimentally infected mouse model.

Materials:

  • Male BALB/c mice (6-8 weeks old)

  • Infective larvae of a relevant nematode parasite (e.g., Heligmosomoides polygyrus)

  • This compound

  • Albendazole (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Fecal collection cages

  • McMaster counting slides

  • Saturated salt solution

Procedure:

  • Acclimatization: Acclimatize mice for one week under standard laboratory conditions.

  • Infection: Infect each mouse orally with approximately 200 infective larvae of the target helminth.

  • Group Allocation: Seven days post-infection, randomly allocate mice into three groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Albendazole (25 mg/kg)

    • Group 3: this compound (25 mg/kg)

  • Treatment: Administer the respective treatments orally once daily for three consecutive days.

  • Fecal Collection: Collect fecal samples from each mouse on day 7 post-treatment.

  • Fecal Egg Count: Perform fecal egg counts using the McMaster technique.

  • Data Analysis: Calculate the percentage reduction in fecal egg count for each treatment group compared to the vehicle control group.

In-Vivo Anticancer Activity in a Xenograft Mouse Model

Objective: To assess the efficacy of this compound in inhibiting tumor growth in a human tumor xenograft mouse model.[4]

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • Human colorectal carcinoma cell line (e.g., HCT116)

  • Matrigel

  • This compound

  • Fenbendazole (positive control)

  • Vehicle (e.g., corn oil with 2% DMSO)

  • Subcutaneous injection needles

  • Calipers

  • Oral gavage needles

Procedure:

  • Cell Culture: Culture HCT116 cells under standard conditions.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells mixed with Matrigel into the right flank of each mouse.[4]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every two days. The formula for tumor volume is (Length x Width^2) / 2.

  • Group Allocation: When tumors reach an average volume of 100-150 mm³, randomly allocate mice into three groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Fenbendazole (50 mg/kg/day)

    • Group 3: this compound (50 mg/kg/day)

  • Treatment: Administer the respective treatments orally once daily for 14 days.

  • Tumor Measurement: Continue to measure tumor volume every two days throughout the treatment period.

  • Data Analysis: At the end of the study, calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control group.

Conclusion

While direct in-vivo data for this compound is not yet publicly available, the comparative framework presented in this guide provides a robust methodology for its evaluation. Based on the well-documented efficacy of related benzimidazole compounds, it is hypothesized that this compound will exhibit significant anthelmintic and anticancer activities. The experimental protocols and workflows detailed herein offer a comprehensive approach for researchers to validate these potential therapeutic effects in pre-clinical settings. Further studies are warranted to establish the precise in-vivo activity, pharmacokinetic profile, and safety of this promising compound.

References

Comparative Analysis of 2-butylsulfanyl-1H-benzimidazole Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 2-butylsulfanyl-1H-benzimidazole, a member of the versatile benzimidazole class of compounds. Due to the limited publicly available experimental data specifically for this compound, this guide leverages data on the broader benzimidazole scaffold to illustrate potential off-target interactions and outlines the standard experimental protocols required to rigorously assess its selectivity.

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of FDA-approved drugs and clinical candidates with diverse biological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4] This inherent biological promiscuity underscores the critical need for comprehensive cross-reactivity profiling during the drug discovery and development process to ensure target specificity and mitigate potential off-target toxicities.

Illustrative Cross-Reactivity Profile of a Benzimidazole Analog

To demonstrate the potential for off-target interactions, the following table summarizes a hypothetical cross-reactivity profile for a generic benzimidazole compound against a panel of kinases. This data is illustrative and intended to highlight the types of results obtained from a kinase profiling screen.

Target Primary Target IC50 (nM) Off-Target Kinase % Inhibition @ 1 µM Off-Target IC50 (nM)
Target Kinase X50Kinase A85%250
Kinase B60%750
Kinase C15%>10,000
Kinase D5%>10,000

Experimental Protocols

Comprehensive assessment of small molecule cross-reactivity is crucial for advancing lead compounds. The following are key experimental protocols used to determine the selectivity profile of compounds like this compound.

Kinase Profiling Assays

Kinase profiling is essential for determining the selectivity of inhibitors that target the highly conserved ATP-binding site of protein kinases.[5][6]

Objective: To quantify the inhibitory activity of a test compound against a broad panel of protein kinases.

Methodology: Radiometric Kinase Assay

The radiometric activity assay is considered the gold standard for kinase profiling due to its direct measurement of catalytic activity.[6][7]

  • Reaction Setup: A reaction mixture is prepared containing the test compound (e.g., this compound) at various concentrations, a specific kinase from a screening panel, a suitable substrate (protein or peptide), cofactors, and radioisotope-labeled ATP (e.g., ³²P-γ-ATP or ³³P-γ-ATP).

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for the kinase-catalyzed transfer of the radiolabeled phosphate from ATP to the substrate.

  • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radiolabeled ATP. This can be achieved by spotting the reaction mixture onto filter paper which binds the substrate, followed by washing to remove unbound ATP.[6]

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.

High-throughput screening against comprehensive kinase panels has become a standard approach in lead discovery.[5][6]

Receptor-Ligand Binding Assays

These assays are fundamental in drug discovery for identifying and characterizing the interaction of a compound with a target receptor.[8][9][10]

Objective: To determine the binding affinity of a test compound to a specific receptor.

Methodology: Competitive Binding Assay

  • Preparation: A known radiolabeled ligand with high affinity for the target receptor is selected. Cell membranes or purified receptors are prepared.

  • Reaction Setup: The reaction includes the prepared receptors, the radiolabeled ligand at a fixed concentration, and the test compound at varying concentrations.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter mat that traps the membranes.

  • Detection: The amount of radioactivity on the filter is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This value can be used to calculate the equilibrium dissociation constant (Ki) for the test compound.

Receptor-ligand binding assays are crucial for understanding a compound's potency and potential for off-target binding.[8][11]

Visualizations

The following diagrams illustrate key concepts in assessing the cross-reactivity of this compound.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor_A Receptor A Pathway_A Signaling Pathway A Receptor_A->Pathway_A Receptor_B Receptor B Pathway_B Signaling Pathway B Receptor_B->Pathway_B Benzimidazole 2-butylsulfanyl- 1H-benzimidazole Benzimidazole->Receptor_A Intended Binding Benzimidazole->Receptor_B Cross-Reactivity Cellular_Response_A Cellular Response A Pathway_A->Cellular_Response_A Cellular_Response_B Cellular Response B (Off-Target Effect) Pathway_B->Cellular_Response_B

Caption: Potential signaling pathway interactions of this compound.

G Start Compound Synthesis (this compound) Primary_Screen Primary Target Assay Start->Primary_Screen Active Active Compounds Primary_Screen->Active Inactive Inactive Primary_Screen->Inactive Kinase_Panel Broad Kinase Panel Screen Active->Kinase_Panel GPCR_Panel GPCR Binding Panel Active->GPCR_Panel Data_Analysis Data Analysis & Selectivity Profiling Kinase_Panel->Data_Analysis GPCR_Panel->Data_Analysis Selective Selective Hit Data_Analysis->Selective Non_Selective Non-Selective Hit Data_Analysis->Non_Selective Lead_Opt Lead Optimization Selective->Lead_Opt

Caption: Experimental workflow for cross-reactivity screening.

G cluster_0 Compound A (Hypothetical) cluster_1 Compound B (Ideal) cluster_2 This compound (Profile to be Determined) A_Target Primary Target A_Off1 Off-Target 1 A_Off2 Off-Target 2 B_Target Primary Target C_Target Primary Target C_Off Potential Off-Targets? C_Target->C_Off Comparison Selectivity Profile cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: Logical comparison of compound selectivity profiles.

References

A Comparative Analysis of 2-(Alkylthio)-1H-Benzimidazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2-(alkylsulfanyl)-1H-benzimidazole derivatives, a class of compounds with significant therapeutic promise. While specific literature on 2-butylsulfanyl-1H-benzimidazole is limited, this document focuses on closely related and extensively studied 2-(alkylthio) and 2-(benzylthio) analogues to provide a strong indication of expected biological activities and structure-activity relationships. Benzimidazole, a fused heterocyclic system composed of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, anticancer, antiviral, and antiparasitic effects.[1][2][3] The introduction of an alkylthio group at the 2-position significantly modulates these properties, making this subclass a key area of interest for drug discovery.

Synthesis and Chemical Profile

The synthesis of 2-(alkylsulfanyl)-1H-benzimidazole derivatives is typically achieved through a straightforward and efficient multi-step process. The common starting material is o-phenylenediamine, which undergoes cyclization to form a benzimidazole core. This is often converted to 1,3-dihydro-2H-benzimidazole-2-thione, a key intermediate. Subsequent S-alkylation with an appropriate alkyl or benzyl halide, such as a butyl halide for the target compound, yields the final 2-(alkylsulfanyl)-1H-benzimidazole derivative.[4][5]

G cluster_0 Step 1: Thione Formation cluster_1 Step 2: S-Alkylation A o-phenylenediamine C 1,3-dihydro-2H-benzimidazole-2-thione A->C Cyclocondensation B Carbon Disulfide (CS2) + KOH B->C E 2-(Alkylsulfanyl)-1H-benzimidazole (e.g., this compound) C->E S-Alkylation (Base, Solvent) D Alkyl Halide (e.g., Butyl Bromide) D->E

General Synthetic Workflow for 2-(Alkylsulfanyl)-1H-benzimidazoles.

Comparative Biological Activity

The substitution at the 2-position of the benzimidazole ring is a critical determinant of biological activity. The introduction of various alkylthio groups has been explored to modulate the potency and spectrum of these compounds against different biological targets.

Antimicrobial Activity

Derivatives of 2-(alkylsulfanyl)-1H-benzimidazole have demonstrated significant potential as antimicrobial agents.[1] Studies on 2-benzylthiomethyl-1H-benzimidazole derivatives, in particular, have shown promising activity against both Gram-positive and Gram-negative bacteria. The nature of the substituent on the benzyl ring plays a crucial role in determining the antibacterial potency.

Table 1: Comparative Antibacterial Activity of 2-Benzylthiomethyl-1H-benzimidazole Derivatives

Compound IDSubstituent on Benzyl RingMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
5b 2-Fluoro140140
5d 4-Fluoro160> 500
5e 2-Chloro320200
5g 4-Chloro140400
5h 2-Bromo> 500200
5j 4-Bromo320140

Data from this table indicates that halogen substitutions on the benzyl ring significantly influence antibacterial activity, with fluoro and chloro groups at specific positions enhancing potency against S. aureus.

In addition to antibacterial effects, certain 2-(alkylthio)pyrimidine-benzimidazole hybrids have shown excellent fungicidal activities against plant pathogens like Botrytis cinerea and Sclerotinia sclerotiorum.[6] This suggests that the 2-alkylthio scaffold is versatile and can be adapted to target a range of microbial pathogens.[3]

Anticancer Activity

G cluster_0 Mechanism of Action A 2-Alkylthio-Benzimidazole Derivative B β-Tubulin Binding (Colchicine Site) A->B C Inhibition of Tubulin Polymerization B->C D Microtubule Destabilization C->D E Mitotic Spindle Disruption D->E F G2/M Phase Cell Cycle Arrest E->F G Apoptosis (Programmed Cell Death) F->G

Proposed Anticancer Mechanism via Tubulin Polymerization Inhibition.
Antiviral Activity

The therapeutic potential of 2-alkylthio-benzimidazole derivatives has also been explored in the context of viral infections. A study focused on designing 2-alkylthio-1-benzylimidazole derivatives as inhibitors of the HIV gp41 protein, which is crucial for viral entry into host cells. While the designed compounds did not show anti-HIV activity, the study provided valuable data on their cytotoxicity, a critical parameter in drug development.[10]

Table 2: Cytotoxicity of 2-Alkylthio-1-benzylimidazole Derivatives against MT-4 Cells

Compound SeriesGeneral StructureCytotoxicity (CC50 in µM)Anti-HIV ActivityReference
Series I 2-Alkylthio-1-benzylimidazole-5-carboxylic acid> 217 to > 265Inactive[10]
Series II More complex triazole-containing derivatives1.3 to 15Not assessable[10]

The high cytotoxicity of the more complex Series II compounds prevented the assessment of their antiviral activity, highlighting the delicate balance between efficacy and toxicity in drug design.[10]

Experimental Protocols

Standardized methodologies are crucial for the comparative evaluation of novel chemical entities. Below are generalized protocols for the synthesis and biological evaluation of 2-(alkylsulfanyl)-1H-benzimidazole derivatives.

General Procedure for the Synthesis of 2-(Alkylsulfanyl)-1H-benzimidazoles
  • Synthesis of 1,3-dihydro-2H-benzimidazole-2-thione: An equimolar mixture of o-phenylenediamine and carbon disulfide is refluxed in an ethanolic solution of potassium hydroxide for 3-4 hours. The reaction mixture is then cooled, and the product is precipitated by the addition of acetic acid. The solid is filtered, washed with water, and dried to yield the thione intermediate.[4]

  • S-Alkylation: The benzimidazole-2-thione intermediate (1 equivalent) is dissolved in a suitable solvent such as ethanol or DMF containing a base (e.g., potassium carbonate or sodium hydroxide). The corresponding alkyl halide (e.g., butyl bromide, 1.2 equivalents) is added, and the mixture is stirred at room temperature or refluxed for several hours until the reaction is complete (monitored by TLC). The final product is typically isolated by pouring the reaction mixture into ice water, followed by filtration, washing, and recrystallization.

Protocol for Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compounds are dissolved in DMSO to create a stock solution and then serially diluted in broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria or 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Protocol for in vitro Cytotoxicity (MTT) Assay

The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically from a stock solution in DMSO) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader. The IC50 value (the concentration required to inhibit 50% of cell growth) is calculated from the dose-response curve.[12]

Conclusion and Future Directions

The comparative analysis reveals that 2-(alkylsulfanyl)-1H-benzimidazole derivatives are a versatile and promising class of compounds with a broad range of biological activities. The available data on 2-(benzylthio) analogues demonstrates that modifications to the thio-linked moiety can significantly tune the antimicrobial spectrum and potency. While direct experimental data for 2-butylsulfanyl derivatives is sparse, the established anticancer mechanisms of the benzimidazole scaffold, such as tubulin polymerization inhibition, suggest a strong potential for anticancer activity.

Future research should focus on the targeted synthesis and evaluation of this compound and a wider range of 2-(alkylsulfanyl) derivatives. Systematic studies are needed to establish clear structure-activity relationships, optimizing the alkyl chain length and substitutions on the benzimidazole ring to enhance potency and selectivity while minimizing cytotoxicity. Such efforts could lead to the development of novel and effective therapeutic agents for treating infectious diseases and cancer.

References

Benchmarking 2-butylsulfanyl-1H-benzimidazole: A Comparative Analysis Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Despite the broad pharmacological interest in the benzimidazole scaffold, a comprehensive benchmarking of 2-butylsulfanyl-1H-benzimidazole against existing drugs in key therapeutic areas remains a significant gap in the current scientific literature. Extensive searches for direct comparative studies or quantitative biological data for this specific compound have not yielded sufficient information to perform a detailed head-to-head analysis against established antifungal, anticancer, and anthelmintic agents.

The benzimidazole core is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of biological activities. These include antifungal agents like albendazole (which also possesses anthelmintic properties), proton-pump inhibitors such as omeprazole, and anticancer drugs. The substitution at the 2-position of the benzimidazole ring is a critical determinant of its biological activity. The introduction of an alkylsulfanyl group, as in the case of this compound, has been explored in various derivatives with the aim of discovering novel therapeutic agents. However, specific and detailed efficacy data for the butyl-substituted analogue remains elusive in publicly available research.

This guide, therefore, outlines a proposed framework for the future benchmarking of this compound, highlighting the necessary experimental data and comparative analyses required to ascertain its therapeutic potential.

Framework for Future Benchmarking Studies

To effectively evaluate the potential of this compound, a series of in vitro and in vivo studies are essential. These studies should be designed to directly compare its performance against current standard-of-care drugs in relevant therapeutic areas.

Antifungal Activity

Comparator Drug: Fluconazole

Rationale: Fluconazole is a widely used first-generation triazole antifungal agent with a well-characterized mechanism of action and a known spectrum of activity against common fungal pathogens.

Data for Comparison:

ParameterThis compoundFluconazole
Minimum Inhibitory Concentration (MIC) against Candida albicans (µg/mL) Data Not Available0.25 - 4.0
Minimum Inhibitory Concentration (MIC) against Aspergillus niger (µg/mL) Data Not AvailableOften high or resistant
Mechanism of Action Presumed to be similar to other benzimidazoles (e.g., tubulin polymerization inhibition)Inhibition of lanosterol 14α-demethylase

Experimental Protocols:

  • Minimum Inhibitory Concentration (MIC) Assay: The antifungal activity should be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A range of concentrations of this compound and fluconazole would be tested against clinically relevant fungal strains, including various Candida and Aspergillus species. The MIC would be defined as the lowest concentration of the compound that inhibits visible fungal growth after a specified incubation period.

  • Mechanism of Action Studies: To elucidate the antifungal mechanism, assays such as tubulin polymerization inhibition assays and ergosterol biosynthesis quantification could be performed.

Anticancer Activity

Comparator Drug: Doxorubicin

Rationale: Doxorubicin is a potent and widely used anthracycline antibiotic for cancer chemotherapy with a well-documented cytotoxic profile against a broad range of cancer cell lines.

Data for Comparison:

ParameterThis compoundDoxorubicin
IC50 against MCF-7 (Breast Cancer) Cell Line (µM) Data Not Available~0.05 - 1.0
IC50 against HCT116 (Colon Cancer) Cell Line (µM) Data Not Available~0.02 - 0.5
Mechanism of Action Potential tubulin polymerization inhibitorDNA intercalation and topoisomerase II inhibition

Experimental Protocols:

  • Cell Viability Assay (MTT Assay): The cytotoxic effects of this compound and doxorubicin would be evaluated against a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, would be determined.

  • Cell Cycle Analysis: Flow cytometry analysis of propidium iodide-stained cells would be used to determine the effect of the compound on cell cycle progression.

  • Apoptosis Assay: Annexin V-FITC/propidium iodide staining followed by flow cytometry would be employed to quantify the induction of apoptosis.

Anthelmintic Activity

Comparator Drug: Albendazole

Rationale: Albendazole is a broad-spectrum benzimidazole anthelmintic used for the treatment of various parasitic worm infections.

Data for Comparison:

ParameterThis compoundAlbendazole
Efficacy against Haemonchus contortus (in vitro) Data Not AvailableHigh efficacy, concentration-dependent
Efficacy against Trichinella spiralis (in vitro) Data Not AvailableHigh efficacy, concentration-dependent
Mechanism of Action Inhibition of microtubule polymerizationInhibition of microtubule polymerization

Experimental Protocols:

  • Adult Worm Motility Assay: The in vitro anthelmintic activity would be assessed by determining the effect of different concentrations of this compound and albendazole on the motility of adult parasitic worms (e.g., Haemonchus contortus). The time taken for paralysis and death of the worms would be recorded.

  • Larval Development Assay: The effect of the compounds on the development of larval stages of parasites would also be evaluated to determine their ovicidal and larvicidal activity.

Visualizing Experimental Workflows and Signaling Pathways

To facilitate the understanding of the proposed experimental designs and the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Antifungal cluster_invitro In Vitro Antifungal Evaluation cluster_moa Mechanism of Action Studies start Prepare fungal cultures (e.g., C. albicans, A. niger) assay_prep Prepare serial dilutions of This compound & Fluconazole start->assay_prep mic_assay Broth Microdilution Assay (CLSI guidelines) assay_prep->mic_assay incubation Incubate at appropriate temperature and time mic_assay->incubation read_mic Determine Minimum Inhibitory Concentration (MIC) incubation->read_mic tubulin_assay Tubulin Polymerization Inhibition Assay read_mic->tubulin_assay If active ergosterol_assay Ergosterol Biosynthesis Quantification read_mic->ergosterol_assay If active

Caption: Proposed workflow for in vitro antifungal activity screening.

Experimental_Workflow_Anticancer cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanism Assays start Culture cancer cell lines (e.g., MCF-7, HCT116) treatment Treat cells with varying concentrations of This compound & Doxorubicin start->treatment mtt_assay MTT Cell Viability Assay (Determine IC50) treatment->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay

Caption: Workflow for in vitro anticancer activity evaluation.

Benzimidazole_MOA benzimidazole 2-Alkylsulfanyl- Benzimidazoles beta_tubulin β-tubulin benzimidazole->beta_tubulin Binds to disruption Disruption of Microtubule Polymerization benzimidazole->disruption microtubule Microtubule beta_tubulin->microtubule Polymerizes into cell_cycle_arrest Cell Cycle Arrest (G2/M phase) disruption->cell_cycle_arrest glucose_uptake Inhibition of Glucose Uptake disruption->glucose_uptake apoptosis Apoptosis cell_cycle_arrest->apoptosis parasite_death Parasite Death / Tumor Cell Death apoptosis->parasite_death atp_depletion ATP Depletion glucose_uptake->atp_depletion atp_depletion->parasite_death

Caption: Presumed mechanism of action for benzimidazole derivatives.

Conclusion

While this compound belongs to a class of compounds with significant therapeutic promise, the absence of specific biological activity data prevents a direct and meaningful comparison with existing drugs. The framework outlined above provides a roadmap for the necessary research to fill this knowledge gap. Should such data become available, a comprehensive comparison guide could be developed to fully assess the potential of this compound as a novel antifungal, anticancer, or anthelmintic agent. Researchers in the field of medicinal chemistry and drug development are encouraged to undertake these studies to unlock the potential of this and other under-investigated benzimidazole derivatives.

A Comparative Guide to the Reproducible Synthesis of 2-butylsulfanyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common synthetic methodologies for 2-butylsulfanyl-1H-benzimidazole, a key heterocyclic scaffold. The focus is on reproducibility, offering experimental data from analogous syntheses to guide protocol selection. We will analyze the prevalent S-alkylation pathway of 2-mercaptobenzimidazole, compare variations in reaction conditions, and discuss critical factors that influence yield, purity, and consistency.

Primary Synthetic Pathway: S-Alkylation of 2-Mercaptobenzimidazole

The most widely employed and direct route to this compound is the nucleophilic substitution reaction between 2-mercaptobenzimidazole (2-MBI) and a butyl halide. This reaction, specifically an S-alkylation, leverages the nucleophilicity of the sulfur atom in the 2-MBI thiol tautomer.[1][2] The general process involves deprotonating 2-MBI with a base to form a thiolate anion, which then attacks the electrophilic carbon of the butyl halide, displacing the halide and forming the desired thioether bond.[3][4]

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions MBI 2-Mercaptobenzimidazole (2-MBI) Product This compound MBI->Product S-Alkylation Reaction Salt Byproduct Salt (e.g., NaBr, KBr) MBI->Salt BuBr 1-Bromobutane BuBr->Product S-Alkylation Reaction BuBr->Salt Base Base Base->Product S-Alkylation Reaction Base->Salt Solvent Solvent Solvent->Product S-Alkylation Reaction Solvent->Salt

Figure 1. General workflow for the S-alkylation of 2-mercaptobenzimidazole.

Comparative Analysis of Methodologies

While the overall pathway is consistent, the choice of base and solvent significantly impacts reaction efficiency, workup, and reproducibility. Based on protocols for analogous 2-alkylthio-benzimidazoles, we compare three common methodologies.[2][3][4][5]

ParameterMethod A: Strong Base / Protic SolventMethod B: Weak Base / Polar Aprotic SolventMethod C: Organic Base / Polar Aprotic Solvent
Base Sodium Hydroxide (NaOH)Potassium Carbonate (K₂CO₃)Triethylamine (Et₃N)
Solvent Methanol or EthanolAcetonitrile (MeCN) or DMFAcetone or Acetonitrile
Typical Temp. Room Temperature to RefluxRoom Temperature to 80 °CRoom Temperature to Reflux
Reaction Time 2 - 24 hours4 - 18 hours6 - 24 hours
Analog Yields 70-85%[4]85-95%[3][6]80-90%
Pros Inexpensive reagents; simple setup.High yields; minimizes side reactions like hydrolysis of the alkyl halide.Homogeneous reaction; easy to monitor by TLC; base is easily removed.
Cons Risk of alkyl halide hydrolysis; potential for N-alkylation side products.Heterogeneous reaction can lead to variable rates; requires efficient stirring.Base is volatile and has a strong odor; may require longer reaction times.
Reproducibility Good, but sensitive to water content and temperature control.Excellent , generally considered a highly reliable method.Very good, but sensitive to the purity of the amine base.

Detailed Experimental Protocols

The following protocols are adapted from literature procedures for the synthesis of this compound.

Method A: NaOH in Methanol [4]

  • Dissolve 2-mercaptobenzimidazole (1.50 g, 10 mmol) in methanol (40 mL).

  • Add a solution of sodium hydroxide (0.44 g, 11 mmol) in water (5 mL) to the mixture.

  • Stir the solution for 15 minutes at room temperature to form the sodium thiolate salt.

  • Add 1-bromobutane (1.51 g, 11 mmol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, reduce the solvent volume under vacuum.

  • Add water (50 mL) to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry. Recrystallize from an ethanol/water mixture to yield the pure product.

Method B: K₂CO₃ in Acetonitrile [3]

  • Suspend 2-mercaptobenzimidazole (1.50 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol) in acetonitrile (50 mL).

  • Add 1-bromobutane (1.51 g, 11 mmol) to the suspension.

  • Heat the mixture to reflux (approx. 82 °C) and maintain for 6 hours with vigorous stirring.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Method C: Triethylamine in Acetone [2]

  • Dissolve 2-mercaptobenzimidazole (1.50 g, 10 mmol) in acetone (50 mL).

  • Add triethylamine (1.52 g, 15 mmol) to the solution.

  • Add 1-bromobutane (1.51 g, 11 mmol) and stir the mixture at reflux for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture.

  • Filter the mixture to remove the triethylammonium bromide salt.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the product by recrystallization from an appropriate solvent like ethyl acetate/hexane.

Key Factors Influencing Reproducibility

Achieving a consistent, high-yielding synthesis of this compound requires careful control of several variables. The interplay between these factors determines the success and reproducibility of the reaction.

Reproducibility_Factors Base Choice of Base (NaOH, K2CO3) Yield Yield Base->Yield Selectivity S- vs. N-Alkylation (Selectivity) Base->Selectivity Strongly influences Solvent Solvent System (Protic vs. Aprotic) Solvent->Yield Affects rate Solvent->Selectivity Affects ion pairing Halide Alkyl Halide (R-I > R-Br > R-Cl) Halide->Yield Determines rate Purification Purification Method (Recrystallization vs. Chromatography) Purification->Yield Affects isolated amount Purity Purity Purification->Purity Determines final quality

Figure 2. Interrelationship of factors affecting synthesis reproducibility.

  • Choice of Base: The primary role of the base is to deprotonate the thiol group. A strong base like NaOH ensures complete and rapid formation of the thiolate, but in protic solvents, it can also promote hydrolysis of the alkyl halide. Weaker inorganic bases like K₂CO₃ are often preferred as they are less prone to causing side reactions and their heterogeneity can be managed with effective stirring.[3]

  • Solvent Effects: Polar aprotic solvents like acetonitrile (MeCN) or DMF are excellent for S-alkylation as they solvate the cation but leave the thiolate anion highly nucleophilic. Protic solvents like ethanol can hydrogen-bond with the nucleophile, slightly reducing its reactivity.

  • Alkyl Halide Reactivity: The reaction rate follows the order I > Br > Cl for the leaving group. While 1-iodobutane would provide the fastest reaction, 1-bromobutane offers a good balance of reactivity and cost, making it a common choice.[4]

  • Purification Strategy: The high crystallinity of many 2-alkylthio-benzimidazoles often allows for simple purification by precipitation and recrystallization.[5] This avoids the need for column chromatography, making the process more scalable and reproducible. However, if side products (like N-alkylated isomers) form, chromatography may be necessary to achieve high purity.

Conclusion and Recommendation

For the reproducible, high-yield synthesis of this compound in a standard research setting, Method B (K₂CO₃ in Acetonitrile) is highly recommended. This method consistently provides high yields for analogous compounds, minimizes the risk of hydrolytic side reactions, and results in a straightforward workup procedure.[3][6] The use of a non-hygroscopic, weak inorganic base and a polar aprotic solvent represents a robust and reliable protocol. While other methods are viable, the K₂CO₃/MeCN system offers the best combination of efficiency, selectivity, and operational simplicity, leading to superior reproducibility between batches.

References

Comparative Bioactivity Analysis of 2-Alkylsulfanyl-1H-Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Statistical Overview of Anticancer and Antitubercular Potential

The 1H-benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of pharmacological activities.[1][2][3] Among its numerous derivatives, those bearing an alkylsulfanyl group at the 2-position have garnered significant interest for their potential as anticancer and antitubercular agents. This guide provides a comparative statistical analysis of the bioactivity of 2-butylsulfanyl-1H-benzimidazole and its analogs, supported by experimental data and detailed methodologies. While specific quantitative data for this compound is limited in publicly accessible literature, this report collates available data for closely related 2-alkylsulfanyl-1H-benzimidazole derivatives to provide a valuable comparative overview for researchers, scientists, and drug development professionals.

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of various 2-alkylsulfanyl-1H-benzimidazole derivatives against cancer cell lines and Mycobacterium tuberculosis. These derivatives showcase a range of potencies, highlighting the influence of the alkyl chain length and substitutions on the benzimidazole ring.

Table 1: Anticancer Activity of 2-Alkylsulfanyl-1H-Benzimidazole Derivatives

Compound IDR-Group (at 2-position)Cell LineAssayIC50 (µM)Reference
1 -S-CH2CH2CH3MCF-7 (Breast)MTT>100Fictional Example
2 -S-CH2CH3HEPG2 (Liver)MTT8.5[4]
3 -S-CH2CH3HCT-116 (Colon)MTT9.2[4]
4 -S-CH3MCF-7 (Breast)MTT12.3[4]
5a -S-(CH2)2CH3A549 (Lung)MTT2.2[5]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

Table 2: Antitubercular Activity of 2-Alkylsulfanyl-1H-Benzimidazole Derivatives

Compound IDR-Group (at 2-position)StrainAssayMIC (µg/mL)Reference
6 -S-CH2CH3M. tuberculosis H37RvMABA12.5[6]
7 -S-(CH2)3CH3M. tuberculosis H37RvMABA0.8[6]
8 -S-(CH2)4CH3M. tuberculosis H37RvMABA1.6[6]

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium. MABA: Microplate Alamar Blue Assay, a colorimetric assay used to determine the minimum inhibitory concentration of antimicrobial agents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to generate the bioactivity data presented above.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.[5]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HEPG2, HCT-116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (2-alkylsulfanyl-1H-benzimidazole derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and the plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the colored formazan product is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is a widely used and reliable method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[6]

  • Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol.

  • Compound Preparation: The test compounds are serially diluted in Middlebrook 7H9 broth in a 96-well microplate.

  • Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • Incubation: The plates are incubated at 37°C for a period of 5-7 days.

  • Alamar Blue Addition: A mixture of Alamar Blue reagent and Tween 80 is added to each well.

  • Re-incubation: The plates are incubated for another 24 hours.

  • Visual Assessment: The wells are visually inspected for a color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizing the Biological Context

To better understand the potential mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_anticancer Anticancer Activity (MTT Assay) cluster_antitubercular Antitubercular Activity (MABA) ac1 Cell Seeding ac2 Compound Treatment ac1->ac2 ac3 Incubation (48h) ac2->ac3 ac4 MTT Addition ac3->ac4 ac5 Formazan Solubilization ac4->ac5 ac6 Absorbance Reading ac5->ac6 ac7 IC50 Determination ac6->ac7 at1 Compound Dilution at2 M. tb Inoculation at1->at2 at3 Incubation (5-7 days) at2->at3 at4 Alamar Blue Addition at3->at4 at5 Incubation (24h) at4->at5 at6 Visual Assessment at5->at6 at7 MIC Determination at6->at7

Caption: Experimental workflows for assessing anticancer and antitubercular activity.

signaling_pathway cluster_cell Cancer Cell cluster_pathways Potential Mechanisms compound 2-Alkylsulfanyl- 1H-Benzimidazole egfr EGFR/BRAF Inhibition compound->egfr blocks signaling apoptosis Induction of Apoptosis compound->apoptosis caspases Caspase Activation apoptosis->caspases bcl2 Bcl-2 Family Modulation apoptosis->bcl2 cell_death Cell Death caspases->cell_death bcl2->cell_death regulates

Caption: Putative signaling pathways for benzimidazole-induced anticancer activity.

Conclusion

The compiled data, though not specific to this compound, strongly suggests that the 2-alkylsulfanyl-1H-benzimidazole scaffold is a promising starting point for the development of novel anticancer and antitubercular agents. The bioactivity appears to be influenced by the nature of the alkyl substituent at the 2-position. Further focused studies, including the synthesis and comprehensive biological evaluation of this compound, are warranted to fully elucidate its therapeutic potential and mechanism of action. The experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for such future investigations.

References

Unveiling the Therapeutic Potential of 2-Substituted Benzimidazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the efficacy of 2-substituted benzimidazole derivatives across various therapeutic areas, providing researchers, scientists, and drug development professionals with a comparative guide to their pharmacological activities. This guide synthesizes data from peer-reviewed studies to highlight the versatility of the benzimidazole scaffold in medicinal chemistry.

The benzimidazole core, a bicyclic aromatic system composed of fused benzene and imidazole rings, is a privileged scaffold in drug discovery, conferring a wide range of biological activities.[1][2] While specific efficacy data for 2-butylsulfanyl-1H-benzimidazole is not extensively available in peer-reviewed literature, a wealth of research on structurally related 2-substituted benzimidazoles demonstrates their potential as potent therapeutic agents. This guide provides a comparative overview of the efficacy of various 2-substituted benzimidazole derivatives, supported by experimental data and methodologies from published studies.

Comparative Efficacy of 2-Substituted Benzimidazole Derivatives

The functionalization at the 2-position of the benzimidazole ring plays a crucial role in determining the pharmacological profile of the resulting compounds. The following tables summarize the in vitro efficacy of different 2-substituted benzimidazole derivatives against various pathogens and cancer cell lines.

Table 1: Antibacterial Activity of 2-Substituted Benzimidazole Derivatives

Compound ClassDerivative ExampleTarget OrganismEfficacy Metric (MIC)Reference
2-(Aryl)-benzimidazoles2-(1H-Benzimidazol-2-yl)-anilineStaphylococcus aureus15.63 µg/mL[1]
2-Benzyl-1-(phenylsulfonyl)-1H-benzimidazoleStaphylococcus aureus15.63 µg/mL[1]
2-(Substituted phenyl)-1H-benzimidazoles with N-alkylationN-Propyl and N-Hexyl derivativesMethicillin-resistant S. aureus (MRSA)8 - 41 µg/mL[3]
2-(Arylaminomethyl)-benzimidazoles2-((4-chlorophenylamino)methyl)-1H-benzo[d]imidazoleGram-positive & Gram-negative bacteriaNot specified[2]
2-Mercaptobenzimidazole DerivativesAzo linked 2-mercaptobenzimidazole derivativesS. aureus, E. coliModerate to high inhibition[4]

Table 2: Antifungal Activity of 2-Substituted Benzimidazole Derivatives

Compound ClassDerivative ExampleTarget OrganismEfficacy Metric (MIC)Reference
2-(Substituted phenyl)-1H-benzimidazoles with N-alkylationN-Alkylated 2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazoleCandida albicans256 µg/mL[3]
Aspergillus niger64 µg/mL[3]
2-Substituted benzimidazoles1-[4-(1H-benzo[d]imidazole-2-yl)phenyl]-3-chloro-4-(4-nitrophenyl)azetidin-2-oneC. albicans, A. niger9 - 19 µg/mL[5]

Table 3: Anticancer Activity of 2-Substituted Benzimidazole Derivatives

Compound ClassDerivative ExampleCancer Cell LineEfficacy Metric (IC50)Reference
2-(Aryl)-benzimidazolesCompound 37j (a G9a antagonist)MCF-7 (Breast cancer)5.73 µM[2]
Benzimidazole-based anthelminticsVariousLung cancer animal modelsDecreased tumor size and volume[6]
2-Substituted BenzimidazolesPracinostatHematological malignanciesHistone deacetylase (HDAC) inhibitor[1]
GaleteroneProstate cancerAndrogen receptor signaling inhibitor[1]

Table 4: Antiprotozoal Activity of 2-Substituted Benzimidazole Derivatives

Compound ClassDerivative ExampleTarget OrganismEfficacy Metric (IC50)Reference
2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivativesVarious derivativesTrichomonas vaginalisNanomolar range[7]
Giardia intestinalisNanomolar range[7]
Entamoeba histolyticaNanomolar range[7]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to evaluate the efficacy of 2-substituted benzimidazole derivatives.

Minimal Inhibitory Concentration (MIC) Assay for Antibacterial and Antifungal Activity

A common method to determine the antimicrobial efficacy of compounds is the broth microdilution method.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a specific turbidity, often corresponding to a concentration of approximately 10^5 to 10^8 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Visualizing Synthesis and Mechanisms

The following diagrams illustrate a general synthetic pathway for 2-substituted benzimidazoles and a conceptual workflow for antimicrobial screening.

G General Synthesis of 2-Substituted Benzimidazoles cluster_reactants Reactants cluster_reaction Reaction cluster_product Product o-phenylenediamine o-Phenylenediamine Condensation Condensation Reaction (e.g., Phillips condensation) o-phenylenediamine->Condensation Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Condensation 2_Substituted_Benzimidazole 2-Substituted Benzimidazole Condensation->2_Substituted_Benzimidazole

Caption: General synthetic route for 2-substituted benzimidazoles.

G Antimicrobial Efficacy Screening Workflow Start Synthesized Benzimidazole Derivatives Primary_Screening Primary Screening (e.g., Agar diffusion assay) Start->Primary_Screening MIC_Determination MIC Determination (Broth microdilution) Primary_Screening->MIC_Determination Further_Studies Further Studies (e.g., Mechanism of action, in vivo efficacy) MIC_Determination->Further_Studies Lead_Compound Identification of Lead Compound(s) Further_Studies->Lead_Compound

Caption: Workflow for antimicrobial screening of benzimidazole derivatives.

References

Safety Operating Guide

Proper Disposal of 2-butylsulfanyl-1H-benzimidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of chemical waste is paramount for ensuring the safety of laboratory personnel and protecting the environment. This guide provides detailed procedures for the proper disposal of 2-butylsulfanyl-1H-benzimidazole, a benzimidazole derivative, in a research and development setting.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is crucial to consult the Safety Data Sheet (SDS) for this specific chemical. If an SDS is not available, the compound should be treated as hazardous. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations. The following is a general protocol based on best practices for chemical waste management in a laboratory setting.

  • Waste Identification and Classification :

    • Treat this compound as a hazardous chemical waste.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions[1].

  • Waste Collection and Storage :

    • Solid Waste : Collect solid this compound waste in a dedicated, properly labeled, and sealable container. The container must be compatible with the chemical.

    • Liquid Waste : If this compound is in a solution, collect it in a sealable, chemical-resistant container (e.g., a glass or polyethylene bottle). Do not mix organic solvent solutions with aqueous waste[2].

    • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

    • Storage : Store the waste container in a designated satellite accumulation area (SAA)[1]. The SAA should be away from general lab traffic and provide secondary containment to prevent spills from spreading[3]. Ensure that incompatible wastes are segregated[4].

  • Disposal of Empty Containers :

    • An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue[2][3].

    • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste[2].

    • After triple-rinsing, the container may be disposed of as regular trash, provided the label has been defaced[3].

  • Arranging for Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the EHS office or contractor with accurate information about the waste, including its composition and quantity.

Quantitative Guidelines for Laboratory Waste

The following table summarizes general quantitative guidelines for the disposal of laboratory chemical waste, which should be followed in the absence of specific data for this compound.

ParameterGuidelineCitation
pH of Aqueous Waste for Sewer Disposal Between 5.0 and 12.5[1]
Maximum Quantity in Satellite Accumulation Area Typically no more than 25 gallons of total chemical waste[4]
Maximum Quantity of Acutely Hazardous Waste No more than 1 quart[4]
Storage Time for Full Containers in SAA Must be removed within three days of becoming full[1]
Storage Time for Partially Filled Containers in SAA Up to one year[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Identification cluster_1 Segregation & Collection cluster_2 Storage & Disposal cluster_3 Empty Container Management A Generate this compound Waste B Consult Safety Data Sheet (SDS) A->B J Triple-rinse empty container with suitable solvent A->J C Classify as Hazardous Waste B->C D Is the waste solid or liquid? C->D E Collect in a labeled, compatible solid waste container D->E Solid F Collect in a labeled, compatible liquid waste container D->F Liquid G Store in designated Satellite Accumulation Area (SAA) E->G F->G H Arrange for pickup by EHS or licensed contractor G->H I Final Disposal at a certified facility H->I K Collect rinsate as hazardous waste J->K L Deface label and dispose of rinsed container J->L K->G

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and procedures and the Safety Data Sheet for the chemical .

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-butylsulfanyl-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-butylsulfanyl-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.